molecular formula C13H10ClNO B124309 2-Amino-5-chlorobenzophenone-d5 CAS No. 65854-72-0

2-Amino-5-chlorobenzophenone-d5

カタログ番号: B124309
CAS番号: 65854-72-0
分子量: 236.71 g/mol
InChIキー: ZUWXHHBROGLWNH-RALIUCGRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A labeled metabolite of Diazepam;  it had a much weaker anticonvulsant effect.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWXHHBROGLWNH-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618889
Record name (2-Amino-5-chlorophenyl)[(~2~H_5_)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65854-72-0
Record name (2-Amino-5-chlorophenyl)[(~2~H_5_)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Amino-5-chlorobenzophenone-d5, a deuterated analog of a key intermediate in pharmaceutical synthesis.

Core Chemical Properties

This compound is the deuterium-labeled version of 2-Amino-5-chlorobenzophenone (B30270). The deuteration is specifically on the phenyl ring that is not substituted with the amino and chloro groups. This stable isotope-labeled compound is primarily utilized in analytical and research settings, particularly in pharmacokinetic and metabolic studies of pharmaceuticals.[1][2]

Physicochemical Data

The following table summarizes the key chemical and physical properties of this compound and its non-deuterated parent compound for comparison.

PropertyThis compound2-Amino-5-chlorobenzophenone (Non-labeled)
Molecular Formula C₁₃H₅D₅ClNO[1][2]C₁₃H₁₀ClNO[3][4][5]
Molecular Weight 236.71 g/mol [1][2][]231.68 g/mol [4][5][7]
Exact Mass 236.0764 Da (Calculated)231.0451 Da[3][5]
CAS Number 65854-72-0[2][3]719-59-5[4][5]
Appearance Crystalline Solid[8]Crystalline Solid[8]
Melting Point Not specified96-98 °C[9]
Solubility Not specifiedDMF: 1 mg/ml, DMSO: 2 mg/ml, Ethanol: 1 mg/ml[10]
IUPAC Name (2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone[3][][11](2-amino-5-chlorophenyl)phenylmethanone[4][5]
Synonyms 2-Benzoyl-4-chloroaniline-d5, (2-amino-5-chlorophenyl)(phenyl-d5)methanone2-Benzoyl-4-chloroaniline, 4-Chloro-2-benzoylaniline[4]
InChI Key ZUWXHHBROGLWNH-UHFFFAOYSA-N[4][10] (Same for both)ZUWXHHBROGLWNH-UHFFFAOYSA-N[4][10]
SMILES O=C(C1=C(N)C=CC(Cl)=C1)C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H][11]C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N[4][5]

Role in Pharmaceutical Development

The primary application of this compound is as an internal standard for quantitative analysis using methods like NMR, GC-MS, or LC-MS.[1] Stable isotope-labeled compounds are ideal internal standards because they co-elute with the analyte and have nearly identical ionization efficiency, but are distinguishable by mass, leading to highly accurate quantification in complex biological matrices.

The non-labeled parent compound, 2-Amino-5-chlorobenzophenone, is a crucial precursor in the synthesis of several benzodiazepine (B76468) drugs.[4][9][10] These include:

  • Diazepam[10]

  • Lorazepam[4]

  • Chlordiazepoxide[4]

  • Prazepam[4]

  • Oxazepam[10]

  • Alprazolam[10]

Given that 2-Amino-5-chlorobenzophenone is also a known metabolite of diazepam, the deuterated version is valuable for metabolic and pharmacokinetic tracer studies.[]

cluster_Precursor Key Precursor cluster_Products Benzodiazepine Synthesis ACB 2-Amino-5-chlorobenzophenone Diazepam Diazepam ACB->Diazepam Forms part of the core structure Lorazepam Lorazepam ACB->Lorazepam Chlordiazepoxide Chlordiazepoxide ACB->Chlordiazepoxide Prazepam Prazepam ACB->Prazepam Other ... ACB->Other

Figure 1: Precursor relationship to benzodiazepines.

Experimental Protocols

While specific synthesis protocols for the deuterated version are proprietary, the synthesis of the parent compound, 2-Amino-5-chlorobenzophenone, is well-documented. These methods can be adapted using deuterated starting materials.

Synthesis Protocol via Isoxazole (B147169) Reduction

One common method involves the reduction of an isoxazole intermediate using iron powder.[4][12] This method is advantageous for large-scale production as it uses inexpensive reagents and avoids the reduction of the carbonyl group.[12]

Methodology:

  • Raw Material Preparation: Prepare isoxazole, toluene, iron powder, and hydrochloric acid in a mass ratio of approximately 1:2.5:0.5:1.2.[12]

  • Reaction: Charge a reaction vessel with toluene, hydrochloric acid, the isoxazole precursor, and iron powder.[12]

  • Reflux: Slowly heat the mixture to reflux and maintain the temperature. The reaction is monitored via sampling until completion.[12]

  • Work-up: After the reaction is complete, separate the iron sludge via filtration.[12]

  • Isolation: Cool the filtrate and centrifuge to isolate the wet product.[12]

  • Purification: The crude product is then dried and can be further purified by recrystallization from a solvent like ether to yield crystals.[13]

Start Prepare Reactants (Isoxazole, Toluene, Fe, HCl) Reaction Charge Reactor & Heat to Reflux Start->Reaction Monitor Sample & Test for Completion Reaction->Monitor Monitor->Reaction Incomplete Filter Separate Iron Sludge (Press Filtration) Monitor->Filter Complete Isolate Cool & Centrifuge (Obtain Wet Product) Filter->Isolate Dry Dry & Pack (Finished Product) Isolate->Dry End 2-Amino-5-chlorobenzophenone Dry->End

Figure 2: Workflow for Isoxazole Reduction Synthesis.

Analytical Protocol: LC-MS/MS Quantification using a Deuterated Internal Standard

This protocol outlines the typical use of this compound as an internal standard (IS) for quantifying its non-labeled analog in a biological sample (e.g., plasma).

Methodology:

  • Stock Solutions: Prepare stock solutions of both the analyte (2-Amino-5-chlorobenzophenone) and the internal standard (this compound) in a suitable organic solvent (e.g., methanol).

  • Calibration Standards & Quality Controls (QCs): Create a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte. Prepare QCs at low, medium, and high concentrations.

  • Sample Preparation:

    • To an aliquot of each unknown sample, calibration standard, and QC, add a fixed volume of the IS stock solution.

    • Perform a sample cleanup procedure, such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE), to remove matrix interferences.

    • Centrifuge the samples and transfer the supernatant to autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate HPLC/UHPLC system (e.g., a C18 column) coupled to a triple quadrupole mass spectrometer.

    • Develop a chromatographic method to separate the analyte from other matrix components.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the IS using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with IS (ACB-d5) Sample->Spike Cleanup Sample Cleanup (Protein Precipitation / SPE) Spike->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing Analysis->Data Generate Peak Areas (Analyte & IS) Result Quantified Analyte Concentration Data->Result Calculate Area Ratio & Interpolate from Cal Curve

References

An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-5-chlorobenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of 2-Amino-5-chlorobenzophenone-d5. This deuterated analog of 2-Amino-5-chlorobenzophenone is a critical internal standard in pharmacokinetic and metabolic studies, often utilized in the development of benzodiazepine-class pharmaceuticals.[1] Its precise structural confirmation is paramount for ensuring data integrity in quantitative analyses.[2]

Physicochemical and Structural Properties

This compound is a substituted benzophenone (B1666685) where the phenyl ring is perdeuterated. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification.[2]

PropertyValueReference
Chemical Formula C₁₃H₅D₅ClNO[2]
Molecular Weight 236.71 g/mol [2]
Appearance White to off-white crystalline powder[3]
Structure (2-amino-5-chlorophenyl)(phenyl-d5)methanone
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.[1][3]

Structure Elucidation Methodology

A multi-pronged analytical approach is employed to unequivocally confirm the structure of this compound. This typically involves high-resolution mass spectrometry (HRMS) to verify the elemental composition and isotopic labeling, nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular scaffold and the specific sites of deuteration, and infrared (IR) spectroscopy to identify key functional groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS is instrumental in confirming the elemental formula and the successful incorporation of five deuterium (B1214612) atoms. The high mass accuracy of techniques like Time-of-Flight (TOF) mass spectrometry allows for the differentiation between isotopologues and isobaric interferences.

Expected HRMS Data:

IonCalculated m/zObserved m/z (Hypothetical)Mass Accuracy (ppm)
[M+H]⁺237.0829237.0831< 5
[M+Na]⁺259.0648259.0650< 5

The fragmentation pattern observed in MS/MS analysis can further corroborate the structure. A plausible fragmentation pathway is the cleavage of the carbonyl bridge, leading to characteristic fragment ions.

Hypothetical MS/MS Fragmentation Data:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
237.0831154.0119[H₂N(Cl)C₆H₃CO]⁺
237.083182.0839[C₆D₅]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR is particularly useful for confirming the absence of protons on the deuterated phenyl ring, while ¹³C NMR helps in identifying all the carbon atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simplified due to the replacement of five protons with deuterium. The signals corresponding to the phenyl-d5 ring will be absent. The remaining protons on the chloro-substituted ring will appear as distinct multiplets.

Hypothetical ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.32d1HH-6'
7.15dd1HH-4'
6.68d1HH-3'
4.80 (broad)s2H-NH₂

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all 13 carbon atoms. The carbons of the deuterated phenyl ring will exhibit reduced intensity and may show coupling to deuterium.

Hypothetical ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
197.5C=O
149.8C-2'
137.9C-1
134.5C-4'
131.8C-6'
129.5 (m)C-2, C-6
128.2 (m)C-3, C-5
127.0 (m)C-4
124.5C-5'
118.9C-1'
117.3C-3'
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Hypothetical FT-IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3450, 3330Strong, SharpN-H stretch (primary amine)
2280WeakC-D stretch (aromatic)
1630Strong, SharpC=O stretch (ketone)
1590, 1480MediumC=C stretch (aromatic)
1100MediumC-N stretch
820StrongC-Cl stretch

Experimental Protocols

Sample Preparation for HRMS Analysis
  • Weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of HPLC-grade methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.[4]

  • Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.[4]

  • If analyzing in positive ion mode, add 0.1% formic acid to the final solution to promote protonation.[5]

  • Filter the solution through a 0.22 µm syringe filter before injection into the mass spectrometer.

Sample Preparation for NMR Analysis
  • Weigh 5-10 mg of the solid sample.[6]

  • Transfer the sample into a clean, dry 5 mm NMR tube.[7][8]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[8][9]

  • Cap the NMR tube and gently agitate until the sample is completely dissolved.

  • If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.[8][9]

Sample Preparation for FT-IR Analysis (KBr Pellet Method)
  • Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.[10]

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.[10][11]

  • Briefly and gently mix the sample and KBr to ensure a homogenous mixture. Avoid excessive grinding which can lead to moisture absorption.[11]

  • Transfer the mixture to a pellet die.

  • Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes to form a thin, transparent pellet.[11]

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Visualizations

Structure_Elucidation_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound HRMS High-Resolution Mass Spectrometry Sample->HRMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MassData Elemental Composition Isotopic Purity Fragmentation Pattern HRMS->MassData NMRData Molecular Scaffold Deuteration Sites NMR->NMRData IRData Functional Groups IR->IRData Conclusion Structure Confirmed MassData->Conclusion NMRData->Conclusion IRData->Conclusion

Caption: Workflow for the structure elucidation of this compound.

Benzodiazepine_Synthesis_Pathway Precursor 2-Amino-5-chlorobenzophenone Intermediate1 2-(Chloroacetamido)- 5-chlorobenzophenone Precursor->Intermediate1 + Chloroacetyl chloride Benzodiazepine Benzodiazepine Core (e.g., Nordiazepam) Intermediate1->Benzodiazepine + NH₃ (cyclization) FinalProduct Final Product (e.g., Diazepam) Benzodiazepine->FinalProduct + CH₃I (methylation)

Caption: General synthetic pathway to benzodiazepines from 2-Amino-5-chlorobenzophenone.[12][13]

Conclusion

The structural elucidation of this compound is a critical quality control step, ensuring its suitability as an internal standard in regulated bioanalysis. The combination of high-resolution mass spectrometry, NMR spectroscopy, and FT-IR spectroscopy provides orthogonal data that, when combined, offers unambiguous confirmation of the molecule's identity, purity, and the specific location of isotopic labels. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to perform this essential analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Characteristics of 2-Amino-5-chlorobenzophenone-d5

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of 2-Amino-5-chlorobenzophenone. This isotopically labeled compound is of significant interest to researchers in drug metabolism, pharmacokinetics, and analytical chemistry, primarily serving as an internal standard for quantitative analyses.[1] This document details its physical characteristics, experimental protocols for their determination, and its role in synthetic and analytical workflows.

Physicochemical Properties

This compound is the deuterated form of 2-Amino-5-chlorobenzophenone, where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612).[] This isotopic labeling is crucial for its use in mass spectrometry-based quantification methods.[1]

Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
IUPAC Name (2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone[]
CAS Number 65854-72-0[]
Molecular Formula C₁₃H₅D₅ClNO[3]
Molecular Weight 236.71 g/mol [1][]
Appearance Light yellow to yellow solid[]
Melting Point 95-97 °C[]
Solubility Soluble in Chloroform, Methanol[]
Purity 98% (CP); 98% atom D[]
Comparative Properties of Unlabeled 2-Amino-5-chlorobenzophenone

For reference, the properties of the unlabeled parent compound, 2-Amino-5-chlorobenzophenone, are provided below. The physical properties are very similar, as deuterium substitution has a minimal effect on them.

PropertyValueReference
CAS Number 719-59-5[4][5]
Molecular Formula C₁₃H₁₀ClNO[4][5]
Molecular Weight 231.68 g/mol [4][6]
Appearance Yellow crystalline powder[7][8]
Melting Point 96-100 °C[7][9][10]
Boiling Point 207 °C @ 760 mmHg[8][9]
Flash Point 198 °C (closed cup)
Solubility Insoluble in water; Soluble in Chloroform, Toluene, Benzene, Methanol, Ethanol, Acetone[8][10]

Experimental Protocols

This section outlines standard methodologies for the determination of the key physical characteristics of this compound.

Determination of Appearance

Methodology:

  • Place a small, representative sample of the substance (approximately 10-20 mg) on a clean, white watch glass or weighing paper.

  • Observe the sample under a well-lit environment, preferably with a neutral, white light source.

  • Record the physical form of the substance (e.g., crystalline powder, solid).

  • Record the color of the substance (e.g., light yellow to yellow).[]

  • Note any additional observations, such as the presence of agglomerates or any heterogeneity.

Determination of Melting Point

Methodology (Capillary Method):

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the apparatus at a rate of 10-20 °C/min until the temperature is about 30 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C/min.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample has melted (completion). The melting range for this compound is 95-97 °C.[]

Determination of Solubility

Methodology (Qualitative):

  • Add approximately 10 mg of the solute (this compound) to a clean, dry test tube.

  • Add 1 mL of the desired solvent (e.g., Chloroform, Methanol) to the test tube.[]

  • Agitate the mixture by vortexing or vigorous shaking for 30 seconds.

  • Allow the mixture to stand and observe for any undissolved particles.

  • If the solid dissolves completely, the substance is considered soluble in that solvent. If solid remains, it can be classified as partially soluble or insoluble.

  • Repeat the process with different solvents as required.

Applications and Workflows

2-Amino-5-chlorobenzophenone is a critical intermediate in the synthesis of several benzodiazepines, a class of psychoactive drugs.[4][11] The deuterated analog, this compound, is primarily used as an internal standard in analytical methods to ensure the accuracy and precision of quantification.[1]

Synthetic Pathway of Benzodiazepines

The following diagram illustrates the general role of 2-Amino-5-chlorobenzophenone as a precursor in the synthesis of various benzodiazepines like Diazepam, Lorazepam, and Chlordiazepoxide.[4]

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Benzodiazepine (B76468) Products p_chloroaniline p-Chloroaniline acbp 2-Amino-5-chlorobenzophenone p_chloroaniline->acbp Friedel-Crafts Acylation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->acbp diazepam Diazepam acbp->diazepam Multi-step Synthesis lorazepam Lorazepam acbp->lorazepam Multi-step Synthesis chlordiazepoxide Chlordiazepoxide acbp->chlordiazepoxide Multi-step Synthesis

Caption: Synthetic pathway from starting materials to benzodiazepines via 2-Amino-5-chlorobenzophenone.

Analytical Workflow Using Deuterated Standard

This diagram shows a typical workflow for quantitative analysis (e.g., LC-MS) of a target analyte (e.g., a benzodiazepine metabolite) using this compound as an internal standard.

G sample Biological Sample (e.g., Plasma, Urine) spike Spike with Internal Standard (this compound) sample->spike extraction Sample Preparation (e.g., SPE, LLE) spike->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Processing & Quantification analysis->quantification Ratio of Analyte Peak Area to Internal Standard Peak Area result Analyte Concentration quantification->result

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

This compound is a vital tool for researchers engaged in the development and analysis of benzodiazepines and related compounds. Its physical characteristics are nearly identical to its unlabeled counterpart, making it an ideal internal standard for robust and reliable quantitative assays. The protocols and workflows described in this guide provide a foundational understanding for the effective utilization of this compound in a research setting.

References

An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-chlorobenzophenone-d5, a deuterated analog of 2-Amino-5-chlorobenzophenone (B30270). This document details its chemical properties, synthesis, purification, and analytical characterization, making it an essential resource for professionals in drug development, medicinal chemistry, and analytical sciences.

Introduction

This compound is the deuterium-labeled form of 2-Amino-5-chlorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals, most notably benzodiazepines such as diazepam, nordiazepam, and alprazolam. The introduction of deuterium (B1214612) atoms into the phenyl ring provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, where it can be used as an internal standard for quantitative analysis by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The heavy isotopes allow for differentiation from the unlabeled compound, enabling precise tracking and quantification in biological matrices.

Chemical and Physical Properties

The fundamental properties of this compound and its unlabeled counterpart are summarized in the table below for easy comparison.

PropertyThis compound2-Amino-5-chlorobenzophenone
CAS Number 65854-72-0719-59-5[1]
Molecular Formula C₁₃H₅D₅ClNOC₁₃H₁₀ClNO[1]
Molecular Weight 236.71 g/mol 231.68 g/mol [1]
Synonyms (2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone(2-Amino-5-chlorophenyl)phenylmethanone, 2-Benzoyl-4-chloroaniline[1]
Appearance Not specified, likely a crystalline solidCrystalline solid
Melting Point Not specified, expected to be similar to the unlabeled compound96.3-99 °C[2][3]
Solubility Not specified, likely soluble in organic solvents like ethanol (B145695), DMF, and DMSO[4]Soluble in ethanol, DMF, DMSO[4]

Synthesis and Purification

The synthesis of this compound typically involves the incorporation of a deuterated phenyl group. While specific literature detailing the synthesis of the d5 analog is scarce, a common and adaptable approach is the Friedel-Crafts acylation using a deuterated benzoyl chloride.

Proposed Synthesis of this compound

A plausible synthetic route is the Friedel-Crafts acylation of p-chloroaniline with benzoyl-d5 chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Reaction Scheme:

Experimental Protocol (Adapted from similar syntheses):

  • Reaction Setup: To a solution of p-chloroaniline in a suitable solvent (e.g., tetrachloroethane), add aluminum chloride under inert atmosphere and ice cooling.

  • Addition of Acylating Agent: Slowly add benzoyl-d5 chloride to the reaction mixture.

  • Reaction: The mixture is then refluxed for several hours to ensure the completion of the acylation reaction.

  • Work-up: After cooling, the reaction mixture is quenched with dilute hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified.

Purification

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:

  • Recrystallization: The crude product can be recrystallized from a suitable solvent, such as ethanol or ether, to obtain a product with high purity.[5][6]

  • Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica (B1680970) gel or alumina, using an appropriate eluent system.[5]

Purification Workflow:

Crude_Product Crude Product Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Filtration Hot Filtration (optional) Dissolution->Filtration Crystallization Cool to induce crystallization Filtration->Crystallization Isolation Isolate crystals (filtration) Crystallization->Isolation Drying Dry purified crystals Isolation->Drying Pure_Product Pure 2-Amino-5-chloro- benzophenone-d5 Drying->Pure_Product

A generalized workflow for the purification of this compound by recrystallization.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of the deuterated compound is expected to be simpler than its non-deuterated counterpart. The signals corresponding to the protons on the phenyl ring (the benzoyl group) will be absent due to deuterium substitution. The remaining signals will be from the protons on the 2-amino-5-chlorophenyl ring.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons in the deuterated phenyl ring will exhibit splitting due to coupling with deuterium.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the incorporation of deuterium.

  • GC-MS: In GC-MS analysis, the molecular ion peak will be observed at m/z 236, which is 5 mass units higher than the unlabeled compound (m/z 231), confirming the presence of five deuterium atoms. The fragmentation pattern can also provide structural information.[7]

  • LC-MS/MS: For quantitative applications, a UPLC-MS/MS method can be developed. This technique offers high sensitivity and selectivity for the detection and quantification of the deuterated compound in complex matrices.

Analytical Workflow for Quality Control:

Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS, LC-MS) Sample->MS HPLC HPLC/UPLC Sample->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Confirmation Purity > 98% HPLC->Purity_Confirmation Final_Product Qualified 2-Amino-5-chloro- benzophenone-d5 Purity_Confirmation->Final_Product Structure_Confirmation->Final_Product

A typical analytical workflow for the quality control of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for assessing the purity of 2-Amino-5-chlorobenzophenone and its deuterated analog.

Typical HPLC Conditions:

ParameterValue
Column C18 reverse-phase column
Mobile Phase A mixture of acetonitrile (B52724) and water, often with a modifier like formic acid for MS compatibility.[8]
Detection UV detection at an appropriate wavelength

Applications in Drug Development

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of drugs derived from its unlabeled precursor. Its use is critical in:

  • Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of benzodiazepine (B76468) drugs.

  • Metabolic Profiling: To identify and quantify metabolites of the parent drug.

  • Forensic Analysis: For the accurate quantification of benzodiazepines in biological samples.[4]

The synthesis of benzodiazepines from 2-Amino-5-chlorobenzophenone involves a series of chemical transformations, often leading to the formation of a diazepine (B8756704) ring structure.[1]

Logical Flow from Precursor to Application:

Start This compound (Internal Standard) Extraction Sample Preparation (e.g., SPE, LLE) Start->Extraction Drug Unlabeled Benzodiazepine Drug (Analyte) Sample Biological Sample (e.g., Plasma, Urine) Drug->Sample Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Drug Concentration Analysis->Quantification PK_PD Pharmacokinetic/ Pharmacodynamic Modeling Quantification->PK_PD

The logical relationship of using this compound as an internal standard in a typical bioanalytical workflow.

Conclusion

This compound is a vital tool for researchers in the pharmaceutical and analytical fields. Its synthesis, while requiring careful handling of deuterated reagents, follows established organic chemistry principles. Proper purification and thorough analytical characterization are paramount to ensure its suitability as an internal standard. This guide provides the foundational knowledge for the synthesis, analysis, and application of this important labeled compound, empowering scientists in their drug development endeavors.

References

A Technical Guide to the Solubility of 2-Amino-5-chlorobenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-Amino-5-chlorobenzophenone-d5 and its non-deuterated analog. Due to the limited availability of quantitative solubility data for the deuterated compound, this guide also includes data for the more extensively studied 2-Amino-5-chlorobenzophenone, which can serve as a valuable reference point. This document is intended to assist researchers in the effective design of experiments and formulation development by providing a clear summary of solubility characteristics in various common solvents, alongside detailed experimental protocols for solubility determination.

Core Physicochemical Properties

This compound is the deuterated form of 2-Amino-5-chlorobenzophenone, a known precursor in the synthesis of various benzodiazepines. The introduction of deuterium (B1214612) atoms results in a slightly higher molecular weight compared to its non-deuterated counterpart.

PropertyThis compound2-Amino-5-chlorobenzophenone
Molecular Formula C₁₃H₅D₅ClNOC₁₃H₁₀ClNO
Molecular Weight 236.71 g/mol [1]231.68 g/mol [2]
Appearance Light Yellow to Yellow Solid[][4]Yellow Crystalline Powder[5][6][7]
Melting Point 95-97 °C[][4]96-98 °C[5][6]

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for both this compound and 2-Amino-5-chlorobenzophenone. It is important to note that the deuterated form has limited publicly available quantitative data, likely due to its primary use as an internal standard in analytical chemistry. The data for the non-deuterated form provides a strong indication of the expected solubility behavior of the deuterated analog.

Table 1: Solubility of this compound

SolventSolubilityRemarks
ChloroformSoluble[], Slightly Soluble[4]Qualitative data.
MethanolSoluble[], Slightly Soluble[4]Qualitative data.
Ethyl AcetateSlightly Soluble[4]Qualitative data.

Table 2: Solubility of 2-Amino-5-chlorobenzophenone (Non-deuterated)

SolventConcentrationRemarks
Dimethyl Sulfoxide (DMSO)100 mg/mL (431.63 mM)[8]Requires sonication; hygroscopic nature of DMSO can impact solubility[8].
55 mg/mL (237.4 mM)[9]Sonication recommended[9].
2 mg/mL[10]
Dimethylformamide (DMF)1 mg/mL[10]
Ethanol1 mg/mL[10]
WaterPractically insoluble[11][12]
MethanolSoluble, may give very faint turbidity[5][6][7]Qualitative data.
ChloroformSolubleQualitative data.
TolueneSolubleQualitative data.
BenzeneSolubleQualitative data.
AcetoneSolubleQualitative data.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in drug discovery and development. Two primary types of solubility assays are commonly employed: kinetic and thermodynamic. Below are detailed methodologies for these key experiments.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) to an aqueous buffer. This method is high-throughput and provides an early indication of a compound's solubility behavior.

Experimental Workflow for a Nephelometric Kinetic Solubility Assay:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed compared to a blank control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO plate Dispense Stock into Microplate stock->plate 2-5 µL/well buffer Add Aqueous Buffer (e.g., PBS) plate->buffer Varying buffer volumes mix Mix and Incubate (e.g., 2h @ 25°C) buffer->mix nephelometer Measure Light Scattering (Nephelometry) mix->nephelometer data Determine Highest Soluble Concentration nephelometer->data

Kinetic Solubility Assay Workflow

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended incubation period, allowing the system to reach equilibrium. This "shake-flask" method is considered the gold standard for solubility measurement.

Experimental Workflow for a Thermodynamic Solubility Assay:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent (e.g., water, PBS, or a specific buffer).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the compound in the clear filtrate. This is commonly done using a sensitive analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: Prepare a standard curve of the test compound in the same solvent system to accurately quantify the concentration in the filtrate.

  • Data Analysis: The thermodynamic solubility is reported as the measured concentration of the saturated solution (e.g., in µg/mL or µM).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_solid Add Excess Solid to Solvent agitate Agitate for 24-72h at Constant Temp. add_solid->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filtrate Filter Supernatant centrifuge->filtrate quantify Quantify Concentration (HPLC-UV or LC-MS) filtrate->quantify report Report as µg/mL or µM quantify->report

Thermodynamic Solubility Assay Workflow

Signaling Pathways and Logical Relationships

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various biological and chemical systems. The following diagram illustrates the logical relationship between solubility and key downstream processes in drug discovery.

G solubility Compound Solubility dissolution Dissolution Rate solubility->dissolution bioassay In Vitro Bioassay Performance solubility->bioassay Affects compound concentration and potential for precipitation formulation Formulation Development solubility->formulation Dictates vehicle selection and dose limitations absorption Oral Absorption dissolution->absorption formulation->absorption bioavailability Bioavailability absorption->bioavailability

Impact of Solubility on Drug Discovery

References

Stability of 2-Amino-5-chlorobenzophenone-d5 Under Laboratory Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of 2-Amino-5-chlorobenzophenone-d5, a deuterated analog of 2-Amino-5-chlorobenzophenone, under typical laboratory settings. The information presented is crucial for ensuring the integrity of this compound in research and development, particularly when used as an internal standard or in the synthesis of pharmaceuticals. While specific stability data for the deuterated form is not extensively published, its stability is expected to be comparable to its non-deuterated counterpart.

Core Stability and Storage

2-Amino-5-chlorobenzophenone is generally considered a stable compound under recommended storage conditions.[1][2] Proper handling and storage are paramount to prevent degradation and ensure its suitability for analytical and synthetic applications.

Key Stability Parameters:

ParameterRecommendationSource(s)
Long-term Storage Store at -20°C for optimal long-term stability. A stability of ≥ 5 years has been reported under these conditions.[3]
Short-term Storage Can be stored at ambient temperatures or below +30°C in a cool, dry place.[1]
Light Exposure While not explicitly stated, as a general precaution for aromatic amines and ketones, storage in light-resistant containers is advisable to prevent potential photodegradation.
Incompatibilities Avoid contact with strong oxidizing agents.[1]
Physical Form It is a yellow crystalline powder.[1][4]

Potential Degradation Pathways

2-Amino-5-chlorobenzophenone is a known degradation product of several benzodiazepines, such as diazepam.[5][6] Understanding the conditions that lead to its formation and potential further degradation is critical.

Studies have shown that it can be subject to biotransformation by microorganisms in aquatic environments.[5] Additionally, under certain acidic conditions (0.5-2 M HCl in 1:1 MeOH-H2O at 60 and 80 °C), it can degrade into several other compounds, including dichlorinated derivatives.[6]

The following diagram illustrates a generalized workflow for assessing the chemical stability of this compound.

G cluster_0 Stability Testing Workflow A Reference Standard (this compound) B Stress Conditions (e.g., Heat, Light, Humidity, pH) A->B Expose to C Time Point Sampling B->C Sample at intervals D Analytical Method (e.g., HPLC, LC-MS) C->D Analyze E Data Analysis (Purity Assessment, Degradant Identification) D->E Process data F Stability Report E->F Generate

A generalized workflow for stability testing.

Experimental Protocols

General Protocol for Chemical Stability Assessment:

  • Reference Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol, DMSO, or DMF.[3][4]

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Treat the stock solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and its solution to dry heat (e.g., 80°C).

    • Photostability: Expose the solid compound and its solution to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis:

    • Utilize a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The mobile phase and column should be selected to achieve adequate separation of the parent compound from any potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound at each time point under each stress condition.

    • Identify and characterize any significant degradation products using techniques like mass spectrometry.

The following diagram illustrates a potential degradation pathway of benzodiazepines leading to the formation of 2-Amino-5-chlorobenzophenone.

G cluster_1 Benzodiazepine Degradation A Benzodiazepine (e.g., Diazepam) B Hydrolysis (Acidic or Basic Conditions) A->B C 2-Amino-5-chlorobenzophenone B->C

Formation of 2-Amino-5-chlorobenzophenone from benzodiazepines.

Handling and Safety Precautions

Proper handling is essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.[2][7] In case of dust formation, use a suitable respirator.[2]

  • Ventilation: Handle in a well-ventilated area or under a fume hood.[4]

  • Skin and Eye Contact: The compound is classified as a skin and eye irritant.[4] In case of contact, rinse the affected area thoroughly with water.[7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[2][4]

Conclusion

This compound is a stable compound when stored and handled correctly. For applications requiring high accuracy, such as its use as an internal standard, it is imperative to store it at -20°C to ensure long-term stability. While it is resistant to degradation under normal laboratory conditions, it can be susceptible to degradation under harsh acidic, basic, or oxidative stress. Researchers should be aware of its potential to be a degradation product of benzodiazepines and consider this in their experimental designs. The implementation of a robust stability testing program is recommended for critical applications to ensure data integrity.

References

Spectral Data Analysis of 2-Amino-5-chlorobenzophenone-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-5-chlorobenzophenone-d5, a deuterated analog of 2-Amino-5-chlorobenzophenone. This compound is primarily utilized as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Due to the limited availability of public domain spectral data for the deuterated species, this guide presents the spectral data for the non-deuterated (h5) analog as a reference, with explanations of the expected differences for the d5 compound.

Introduction to this compound

2-Amino-5-chlorobenzophenone is a substituted benzophenone (B1666685) and a known precursor in the synthesis of various benzodiazepines.[2][3] The deuterated version, this compound, incorporates five deuterium (B1214612) atoms. The substitution of hydrogen with deuterium, a stable, heavier isotope, allows the compound to be distinguished from its non-deuterated counterpart by mass spectrometry due to the mass difference.[4] This property makes it an ideal internal standard to correct for variations during sample preparation, chromatography, and ionization in quantitative mass spectrometry.[4]

Mass Spectrometry (MS) Data

The mass spectrum of the non-deuterated 2-Amino-5-chlorobenzophenone shows a molecular ion peak corresponding to its molecular weight. For the d5 analog, a mass shift of +5 would be expected.

Table 1: Mass Spectrometry Data for 2-Amino-5-chlorobenzophenone and Expected Data for its d5 Analog.

Parameter2-Amino-5-chlorobenzophenoneThis compound (Expected)Source
Molecular FormulaC₁₃H₁₀ClNOC₁₃H₅D₅ClNO[2][5]
Molecular Weight231.68 g/mol ~236.71 g/mol [5]
Exact Mass231.0451 g/mol ~236.0765 g/mol [6]
Precursor m/z ([M+H]⁺)232.0524~237.0838[6]

Note: The deuteration is typically on the phenyl ring that is not substituted with the amino and chloro groups.

Nuclear Magnetic Resonance (NMR) Spectral Data

The NMR spectra of this compound would be significantly different from the non-deuterated form, particularly in the ¹H NMR spectrum.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-Amino-5-chlorobenzophenone, signals corresponding to the protons on both aromatic rings and the amino group are observed. For the d5 analog, the signals corresponding to the five protons on one of the phenyl rings would be absent.

Table 2: ¹H NMR Spectral Data for 2-Amino-5-chlorobenzophenone.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Not available in search results

Note: Specific peak assignments for 2-Amino-5-chlorobenzophenone were not available in the search results. However, a typical spectrum would show multiplets in the aromatic region (approx. 6.5-8.0 ppm) and a broad singlet for the amino protons. For the d5 compound, the integration of the aromatic region would be significantly reduced.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of the d5 analog would be very similar to the non-deuterated compound. The primary difference would be the splitting of the carbon signals directly bonded to deuterium into multiplets due to C-D coupling, and these signals may have a slightly different chemical shift (isotope shift).

Table 3: ¹³C NMR Spectral Data for 2-Amino-5-chlorobenzophenone.

Chemical Shift (δ) ppmAssignment
Not available in search results

Note: While specific peak data is not available, a typical spectrum would show signals for the carbonyl carbon (~195 ppm) and multiple signals in the aromatic region (~115-150 ppm).

Experimental Protocols

Detailed experimental protocols for acquiring spectral data for this compound would be similar to those for other small organic molecules and deuterated standards.

NMR Spectroscopy

A general protocol for NMR analysis of a substituted benzophenone would be as follows:

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For quantitative NMR, an internal standard with a known concentration would also be added.

  • Instrument Setup: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).[7]

  • ¹H NMR Acquisition: Acquire the spectrum with appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.[7][8]

Mass Spectrometry (LC-MS/MS)

The following is a typical workflow for quantitative analysis using a deuterated internal standard like this compound.[4]

  • Sample Preparation (Protein Precipitation):

    • Pipette a known volume of the sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

    • Add a small volume (e.g., 10 µL) of the deuterated internal standard stock solution.

    • Vortex to mix.

    • Add a protein precipitating agent (e.g., 300 µL of cold acetonitrile (B52724) with 0.1% formic acid).

    • Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to an LC vial for analysis.[9]

  • LC-MS/MS Analysis:

    • LC System: Use a suitable UHPLC system with a reversed-phase column (e.g., C18).

    • Mobile Phase: Employ a gradient of aqueous and organic solvents, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • MS System: Analyze the eluent with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically in positive ion mode.[4]

    • Data Acquisition: Monitor the specific mass transitions for both the analyte (non-deuterated) and the internal standard (deuterated).

Visualized Workflow

The following diagram illustrates a typical workflow for using a deuterated internal standard in a quantitative bioanalytical LC-MS/MS assay.

Quantitative_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Extraction Protein Precipitation / Extraction Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection LC->MS Quant Quantitation (Analyte Peak Area / IS Peak Area) MS->Quant Result Concentration Calculation Quant->Result

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

A Technical Guide to 2-Amino-5-chlorobenzophenone-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the commercial landscape, key applications, and technical specifications of the deuterated internal standard, 2-Amino-5-chlorobenzophenone-d5.

This technical guide provides a comprehensive resource for researchers, scientists, and professionals in drug development on the commercial availability and applications of this compound. This isotopically labeled compound serves as a crucial internal standard in the quantitative analysis of benzodiazepines and their metabolites.

Commercial Availability

This compound is available from several specialized chemical suppliers. While specific formulations and concentrations may vary, the compound is typically supplied as a neat solid. Researchers should always refer to the supplier's Certificate of Analysis for the most accurate and up-to-date product specifications.

SupplierProduct Number/CAS No.Notes
Toronto Research ChemicalsA603492Part of LGC Standards, specializing in isotopically labeled compounds.[1][2][3][4]
LGC StandardsTRC-A603492Offers certified reference materials.[1][5][6][7]
MedChemExpressHY-77785SProvides the compound for research use.[8]
BOC Sciences65854-72-0A supplier of various chemical products, including isotope-labeled compounds.[]

Physicochemical and Technical Data

Below is a summary of the key physicochemical properties for both the non-labeled and deuterated forms of 2-Amino-5-chlorobenzophenone. Quantitative data for the deuterated compound, particularly isotopic enrichment, should be obtained from the supplier's Certificate of Analysis.

Table 1: Physicochemical Properties of 2-Amino-5-chlorobenzophenone and its d5 Analog

Property2-Amino-5-chlorobenzophenoneThis compound
CAS Number 719-59-5[10][11]65854-72-0[]
Molecular Formula C₁₃H₁₀ClNO[10][12]C₁₃H₅D₅ClNO[8]
Molecular Weight 231.68 g/mol [10][12]~236.73 g/mol
Appearance Light yellow to yellow crystalline powder[11]-
Melting Point 96-98 °C[11]-
Purity (typical) ≥98%[11]Isotopic Purity: To be confirmed by CoA
Solubility Soluble in DMF and Ethanol[13]-

Application as an Internal Standard in LC-MS/MS Analysis

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of benzodiazepines and their metabolites in biological matrices.[8] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.[14]

Experimental Protocol: Quantification of Benzodiazepines in Urine using a Deuterated Internal Standard

The following is a representative protocol for the analysis of benzodiazepines in urine, adapted from established methods that employ deuterated internal standards.[14][15][16] Researchers should validate this method for their specific analytes and instrumentation.

1. Sample Preparation

  • Internal Standard Spiking: To 1 mL of urine sample, add a known concentration of this compound solution (e.g., 100 µL of a 1 µg/mL solution).

  • Enzymatic Hydrolysis (for glucuronidated metabolites): Add 100 µL of β-glucuronidase solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0) and incubate at 50-65°C for 1-3 hours.[14][15]

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the pre-treated urine sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

    • Elute the analytes and the internal standard with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in a mixture of acetonitrile (B52724) and methanol).[15]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 80:20 water:methanol).[16]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.[16]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for benzodiazepines.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

Table 2: Example MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Diazepam285.1193.1
Nordiazepam271.1140.1
Oxazepam287.1241.1
This compound (ISTD) 237.1 (To be determined by infusion)

Note: The exact MRM transitions for this compound should be optimized by direct infusion of a standard solution into the mass spectrometer.

Role as a Synthetic Precursor

Beyond its critical role as an internal standard, 2-Amino-5-chlorobenzophenone is a well-established starting material in the synthesis of various benzodiazepines.[10][17][18] The amino and ketone functional groups provide versatile handles for the construction of the characteristic diazepine (B8756704) ring system.

Synthetic Pathway for Prazepam

The synthesis of Prazepam, a benzodiazepine (B76468) anxiolytic, can be initiated from 2-Amino-5-chlorobenzophenone. The following diagram illustrates a plausible synthetic route.[10]

Prazepam_Synthesis A 2-Amino-5-chlorobenzophenone B Acylation A->B Cyclopropanecarbonyl chloride, Triethylamine C Reduction B->C Lithium aluminium hydride D Oxidation C->D Manganese dioxide E Acylation D->E Phthalimidoacetyl chloride F Cyclization E->F Hydrazine hydrate G Prazepam F->G

Caption: Synthetic workflow for Prazepam starting from 2-Amino-5-chlorobenzophenone.

Synthetic Pathway for Lorazepam

Lorazepam synthesis involves a derivative of 2-Amino-5-chlorobenzophenone, specifically 2-amino-2',5-dichlorobenzophenone. The pathway involves a series of reactions including oximation, cyclization, and rearrangement.[10]

Lorazepam_Synthesis A 2-Amino-2',5-dichlorobenzophenone B Oximation A->B Hydroxylamine C Reaction with Chloroacetyl chloride B->C D Ring Expansion & Rearrangement C->D Methylamine E Acetylation D->E Acetic anhydride F Hydrolysis E->F HCl G Acetylation F->G Acetic anhydride H Hydrolysis G->H NaOH I Lorazepam H->I

Caption: Synthetic pathway for Lorazepam from a derivative of 2-Amino-5-chlorobenzophenone.

Conclusion

This compound is an indispensable tool for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development. Its primary application as a high-fidelity internal standard in LC-MS/MS methods ensures the accuracy and reliability of quantitative data for benzodiazepines and their metabolites. Furthermore, its non-deuterated counterpart remains a key building block in the synthesis of this important class of therapeutic agents. This guide provides a foundational understanding of its commercial availability, technical specifications, and key applications, enabling its effective integration into research and development workflows.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-5-chlorobenzophenone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in the fields of clinical chemistry, forensic toxicology, and pharmaceutical drug development, the use of a reliable internal standard is paramount for achieving accurate and precise results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. The inclusion of a stable isotope-labeled internal standard, which has a chemical structure nearly identical to the analyte of interest, is a critical component of a robust quantitative method. This internal standard is added at a known concentration to all samples, calibrators, and quality controls, and it co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement. This allows for the correction of variations that may occur during sample preparation and analysis.

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-5-chlorobenzophenone-d5 as an internal standard in LC-MS/MS-based quantitative analysis of benzodiazepines in biological matrices.

Physicochemical Properties of 2-Amino-5-chlorobenzophenone

Understanding the physicochemical properties of the non-deuterated analog is crucial for method development.

PropertyValueReference
Molecular Formula C₁₃H₁₀ClNO[1]
Molecular Weight 231.68 g/mol [1]
Melting Point 96-98 °C[2]
Solubility Soluble in DMSO and methanol (B129727).[2]
Chemical Class Benzophenone (B1666685)[3]

Experimental Protocols

The following protocols are provided as a guideline and should be optimized for the specific benzodiazepines of interest and the available instrumentation.

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Prepare serial dilutions of the stock solution with methanol or a suitable solvent to achieve the desired concentration. The optimal concentration should be determined during method development and is typically in the mid-range of the calibration curve of the analytes.

  • Analyte Stock and Working Solutions: Prepare stock and working solutions for the target benzodiazepines in a similar manner.

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness. Three common methods are detailed below.

This is a rapid and simple method suitable for high-throughput screening.

  • To 100 µL of plasma or serum sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LLE provides a cleaner extract compared to protein precipitation.

  • To 500 µL of the biological sample, add 50 µL of the internal standard working solution.

  • Add 500 µL of a suitable buffer (e.g., pH 9.0 carbonate buffer) and vortex.

  • Add 3 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex and transfer to an autosampler vial.

SPE offers the cleanest extracts and is suitable for low-level quantification.

  • To 1 mL of the biological sample, add 50 µL of the internal standard working solution.

  • Pre-treat the sample as required (e.g., hydrolysis for urine samples to cleave glucuronide conjugates).

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water).

  • Wash the cartridge with 1 mL of a strong wash solution (e.g., methanol) to remove interferences.

  • Elute the analytes and the internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and re-equilibrate.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen at a flow rate of 800 - 1000 L/hr
Desolvation Temp 350 - 500°C
Collision Gas Argon

Multiple Reaction Monitoring (MRM) transitions must be optimized for each analyte and the internal standard. A hypothetical but plausible MRM transition for this compound is provided below based on its structure. The precursor ion would be the protonated molecule [M+H]⁺, and the product ions would result from fragmentation of the molecule.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 237.1Hypothetical: 159.1 (loss of deuterated phenyl group)To be optimized
Analyte 1 (e.g., Diazepam) 285.1193.1To be optimized
Analyte 2 (e.g., Oxazepam) 287.1241.1To be optimized

*Note: The MRM transition for this compound is illustrative and must be determined experimentally.

Data Presentation: Illustrative Method Validation Summary

The following tables are templates populated with typical performance data for benzodiazepine (B76468) analysis to illustrate how to summarize validation results. This data is not specific to the use of this compound and should be replaced with experimental data.

Table 1: Linearity and Range
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
Diazepam1 - 500> 0.9951/x
Oxazepam1 - 500> 0.9951/x
Alprazolam0.5 - 250> 0.9971/x²
Table 2: Accuracy and Precision (Intra- and Inter-Day)
AnalyteSpiked Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Diazepam 5 (LQC)< 1090 - 110< 1585 - 115
50 (MQC)< 892 - 108< 1288 - 112
400 (HQC)< 595 - 105< 1090 - 110
Oxazepam 5 (LQC)< 1288 - 112< 1585 - 115
50 (MQC)< 991 - 109< 1387 - 113
400 (HQC)< 694 - 106< 1189 - 111
Table 3: Matrix Effect and Recovery
AnalyteSpiked Conc. (ng/mL)Matrix Effect (%)Recovery (%)
Diazepam 5085 - 115> 80
Oxazepam 5080 - 120> 75

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Sample Preparation

G cluster_sample_prep Sample Preparation cluster_extraction Extraction Method start Biological Sample (e.g., Plasma, Urine) add_is Add this compound (Internal Standard) start->add_is pp Protein Precipitation add_is->pp Choose one lle Liquid-Liquid Extraction add_is->lle spe Solid-Phase Extraction add_is->spe evap Evaporation pp->evap lle->evap spe->evap reconstitute Reconstitution evap->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Workflow for sample preparation using different extraction techniques.

Diagram 2: Logical Relationship of Internal Standard in Quantitative Analysis

G cluster_process Analytical Process sample_prep Sample Preparation Variability introduced: - Pipetting errors - Incomplete extraction - Analyte degradation lc_injection LC Injection Variability introduced: - Inconsistent injection volume sample_prep->lc_injection ionization MS Ionization Variability introduced: - Ion suppression/enhancement (Matrix Effects) lc_injection->ionization data_analysis {Data Analysis | {Calculate Peak Area Ratio: (Analyte / Internal Standard)}} ionization->data_analysis internal_standard {Internal Standard (this compound) | Added at a known, constant concentration to all samples} internal_standard->data_analysis Corrects for variability analyte {Analyte of Interest (e.g., Benzodiazepine) | Unknown concentration in sample} analyte->data_analysis Affected by variability quantification {Accurate Quantification | Concentration determined from calibration curve of peak area ratios} data_analysis->quantification

Caption: Role of an internal standard in correcting for analytical variability.

Diagram 3: LC-MS/MS Analysis Workflow

G cluster_lcmsms LC-MS/MS System autosampler Autosampler (Injects Sample) lc_column LC Column (Separates Analytes) autosampler->lc_column esi_source ESI Source (Ionizes Analytes) lc_column->esi_source quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi_source->quad1 collision_cell Collision Cell (Q2) (Fragmentation) quad1->collision_cell quad3 Quadrupole 3 (Q3) (Product Ion Selection) collision_cell->quad3 detector Detector (Signal Acquisition) quad3->detector data_system Data System (Chromatogram & Spectrum) detector->data_system

Caption: Workflow of a typical LC-MS/MS system for quantitative analysis.

References

Application Notes and Protocols: Synthesis of Deuterated Benzodiazepines using 2-Amino-5-chlorobenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzophenone-d5 is a deuterated analog of 2-amino-5-chlorobenzophenone, a key precursor in the synthesis of various benzodiazepines. The incorporation of deuterium (B1214612) atoms into the benzophenone (B1666685) backbone allows for the preparation of deuterated benzodiazepines, which are invaluable tools in pharmacokinetic studies, metabolic profiling, and as internal standards in analytical chemistry. The deuterium labeling provides a distinct mass shift for mass spectrometry-based detection, enabling precise quantification of the non-labeled drug counterparts in biological matrices.

This document provides detailed application notes and experimental protocols for the synthesis of deuterated benzodiazepines, such as Diazepam-d5 and Chlordiazepoxide-d5, using this compound as the starting material. Additionally, it outlines the mechanism of action of benzodiazepines through their interaction with the GABAa receptor.

Mechanism of Action: Benzodiazepine (B76468) Interaction with the GABAa Receptor

Benzodiazepines exert their therapeutic effects—such as anxiolytic, sedative, anticonvulsant, and muscle relaxant properties—by modulating the activity of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Benzodiazepines bind to a specific allosteric site on the GABAa receptor, distinct from the GABA binding site.[1][2] This binding potentiates the effect of GABA, increasing the frequency of chloride ion channel opening.[2] The influx of chloride ions leads to hyperpolarization of the neuron, making it less excitable and thus producing an inhibitory effect on neurotransmission.[2]

GABAa_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABAa GABAa Receptor Cl_channel Chloride Channel (Closed) GABAa->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABAa Binds BZD Benzodiazepine (e.g., Diazepam-d5) BZD->GABAa Binds to allosteric site

GABAa Receptor Signaling Pathway

Synthesis of Deuterated Benzodiazepines

The following protocols are adapted from established methods for the synthesis of non-deuterated benzodiazepines. Researchers should take appropriate safety precautions and perform reactions in a well-ventilated fume hood.

General Experimental Workflow

The synthesis of deuterated benzodiazepines from this compound generally follows a two-step process: acylation of the amino group followed by cyclization to form the diazepine (B8756704) ring. The specific reagents and conditions vary depending on the target benzodiazepine.

Benzodiazepine_Synthesis_Workflow start Start: This compound acylation Step 1: Acylation start->acylation intermediate Acylated Intermediate acylation->intermediate cyclization Step 2: Cyclization/Ring Formation intermediate->cyclization product Deuterated Benzodiazepine (e.g., Diazepam-d5, Chlordiazepoxide-d5) cyclization->product purification Purification (e.g., Crystallization, Chromatography) product->purification analysis Analysis (e.g., NMR, Mass Spectrometry) purification->analysis

General Benzodiazepine Synthesis Workflow
Experimental Protocols

1. Synthesis of Nordiazepam-d5

Nordiazepam is a key intermediate in the synthesis of Diazepam.

Step 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone-d5

  • Materials: this compound, Chloroacetyl chloride, Toluene (B28343).

  • Procedure:

    • Dissolve this compound (1.0 eq) in toluene in a round-bottom flask.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude product. The product can be purified by recrystallization from ethanol.

Step 2: Synthesis of Nordiazepam-d5

  • Materials: 2-Chloroacetamido-5-chlorobenzophenone-d5, Methanolic ammonia.

  • Procedure:

    • Suspend 2-Chloroacetamido-5-chlorobenzophenone-d5 (1.0 eq) in methanolic ammonia.

    • Heat the mixture to reflux and maintain for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product, Nordiazepam-d5, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold methanol, and dry.

2. Synthesis of Diazepam-d5

  • Materials: Nordiazepam-d5, Sodium methoxide (B1231860), Methyl iodide (or deuterated methyl iodide for further labeling), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve Nordiazepam-d5 (1.0 eq) in anhydrous DMF.

    • Add sodium methoxide (1.1 eq) to the solution and stir for 30 minutes at room temperature.

    • Cool the mixture to 0-5 °C and add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry. The crude Diazepam-d5 can be purified by recrystallization.

3. Synthesis of Chlordiazepoxide-d5

Step 1: Oximation of this compound

  • Materials: this compound, Hydroxylamine (B1172632) hydrochloride, Sodium hydroxide (B78521), Ethanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

    • Slowly add a solution of sodium hydroxide to the mixture until basic.

    • Heat the reaction mixture to reflux for 1-2 hours.

    • Cool the mixture and pour it into water to precipitate the oxime product.

    • Collect the solid by filtration and dry.

Step 2: Acylation of the Oxime

  • Materials: this compound oxime, Chloroacetyl chloride, Acetic acid.

  • Procedure:

    • Dissolve the oxime (1.0 eq) in acetic acid.

    • Add chloroacetyl chloride (1.1 eq) and stir at room temperature.

    • The resulting product, 6-chloro-2-chloromethyl-4-phenyl-d5-quinazoline-3-oxide, will precipitate and can be collected by filtration.[3]

Step 3: Ring Expansion to Chlordiazepoxide-d5

  • Materials: 6-chloro-2-chloromethyl-4-phenyl-d5-quinazoline-3-oxide, Methylamine (in ethanol).

  • Procedure:

    • Suspend the quinazoline-3-oxide (1.0 eq) in an ethanolic solution of methylamine.

    • Stir the mixture at room temperature for several hours.

    • The product, Chlordiazepoxide-d5, will form and can be isolated by filtration and recrystallization.[3]

Quantitative Data

The following table summarizes typical yields for the non-deuterated synthesis of key intermediates and final products. Yields for the deuterated analogs are expected to be similar, though optimization may be required.

Reaction StepStarting MaterialProductTypical Yield (%)
Acylation2-Amino-5-chlorobenzophenone2-Chloroacetamido-5-chlorobenzophenone87-97%[4][5]
Cyclization to Nordiazepam2-Chloroacetamido-5-chlorobenzophenoneNordiazepam~80%
Methylation to DiazepamNordiazepamDiazepamHigh
Synthesis of Chlordiazepoxide2-Amino-5-chlorobenzophenoneChlordiazepoxide81-85%[6]

Conclusion

This compound is a critical starting material for the synthesis of deuterated benzodiazepines. These labeled compounds are essential for advanced analytical and research applications in drug development and clinical diagnostics. The provided protocols, adapted from established literature, offer a reliable foundation for the synthesis of Diazepam-d5, Chlordiazepoxide-d5, and other deuterated benzodiazepine analogs. Researchers should optimize these protocols for their specific laboratory conditions and analytical requirements.

References

Application Notes and Protocols for the Quantitative Analysis of 2-Amino-5-chlorobenzophenone using 2-Amino-5-chlorobenzophenone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzophenone is a critical starting material and key intermediate in the synthesis of numerous pharmaceuticals, most notably the 1,4-benzodiazepine (B1214927) class of drugs which includes anxiolytics, sedatives, and anticonvulsants.[1][2] Accurate quantification of this compound in various matrices is essential for process monitoring, quality control of starting materials, and pharmacokinetic studies of its derivatives. The use of a stable isotope-labeled internal standard, such as 2-Amino-5-chlorobenzophenone-d5, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variations in sample preparation and instrument response.[3] This document provides detailed application notes and protocols for the quantitative analysis of 2-Amino-5-chlorobenzophenone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.

Quantitative Data Summary

The following tables represent typical data obtained during the validation of a quantitative LC-MS/MS method for 2-Amino-5-chlorobenzophenone.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System UPLC System
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow 800 L/hr

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
2-Amino-5-chlorobenzophenone 232.1121.10.053025
232.1154.10.053020
This compound (IS) 237.1126.10.053025
237.1159.10.053020

Table 3: Method Validation Summary

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90-110%
Matrix Effect Minimal
Extraction Recovery > 85%

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of 2-Amino-5-chlorobenzophenone and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol (B129727) and bring to volume.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 2-Amino-5-chlorobenzophenone by serial dilution of the primary stock solution with 50:50 methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation from Biological Matrix (e.g., Plasma)

This protocol utilizes solid-phase extraction (SPE), a common technique for cleaning up complex biological samples.[4][5]

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 10 µL of the 100 ng/mL IS working solution.

    • Add 200 µL of 0.1 M zinc sulfate (B86663) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 1 minute.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Table 1.

  • Create an analysis batch including calibration standards, quality control samples, and unknown samples.

  • Acquire data using the MRM transitions specified in Table 2.

Data Processing and Quantification
  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Workflow for Quantitative Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Biological Sample (e.g., Plasma) spike Spike with this compound (IS) sample->spike precipitate Protein Precipitation spike->precipitate spe Solid-Phase Extraction (SPE) precipitate->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Ratio integrate->ratio curve Calibration Curve ratio->curve concentration Determine Concentration curve->concentration

Caption: Workflow for the quantitative analysis of 2-Amino-5-chlorobenzophenone.

Synthetic Pathway Example: Synthesis of a Benzodiazepine

2-Amino-5-chlorobenzophenone is a precursor in the synthesis of many benzodiazepines.[1] The following diagram illustrates a general synthetic scheme.

G A 2-Amino-5-chlorobenzophenone B Acylation with Chloroacetyl Chloride A->B Step 1 C 2-(Chloroacetamido)-5-chlorobenzophenone B->C D Ring Closure with Ammonia C->D Step 2 E 1,4-Benzodiazepine Derivative D->E

Caption: Synthetic pathway from 2-Amino-5-chlorobenzophenone to a benzodiazepine.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 2-Amino-5-chlorobenzophenone by LC-MS/MS. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the fields of drug development and analytical chemistry. Adherence to these methodologies will ensure accurate and reproducible quantification of this important pharmaceutical intermediate.

References

Application Note & Protocol: Quantitative Analysis of 2-Amino-5-chlorobenzophenone in Human Plasma using LC-MS/MS with 2-Amino-5-chlorobenzophenone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-chlorobenzophenone is a key intermediate in the synthesis of several benzodiazepines, a class of psychoactive drugs. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and impurity profiling in drug development. This application note provides a detailed protocol for the development and application of a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Amino-5-chlorobenzophenone in human plasma. The method utilizes a stable isotope-labeled internal standard, 2-Amino-5-chlorobenzophenone-d5, to ensure high accuracy and precision.

Experimental Protocols

1. Materials and Reagents

2. Preparation of Standard and Quality Control Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Amino-5-chlorobenzophenone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 2-Amino-5-chlorobenzophenone stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of the 2-Amino-5-chlorobenzophenone working standard solutions into blank human plasma.

3. Sample Preparation Protocol (Protein Precipitation)

  • Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL polypropylene tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 2.0 mL polypropylene tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (90% Mobile Phase A: 10% Mobile Phase B).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

4. LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Mass Spectrometry (MS/MS) Conditions

ParameterValue
Ionization Mode Electrospray (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Optimized Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
2-Amino-5-chlorobenzophenone (Quantifier)232.0154.11003025
2-Amino-5-chlorobenzophenone (Qualifier)232.0126.11003035
This compound (IS)237.0159.11003025

Table 2: Method Performance Characteristics (Typical)

ParameterResult
Calibration Curve Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy at LLOQ 85 - 115%
Precision at LLOQ (%CV) < 15%
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Matrix Effect Minimal, compensated by IS
Recovery > 85%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample 100 µL Human Plasma add_is Add 20 µL IS (this compound) plasma_sample->add_is protein_precipitation Add 300 µL Acetonitrile (Protein Precipitation) add_is->protein_precipitation vortex Vortex & Centrifuge protein_precipitation->vortex supernatant_transfer Transfer Supernatant vortex->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in 100 µL Mobile Phase evaporation->reconstitution filtration Filter (0.22 µm) reconstitution->filtration lc_injection Inject 5 µL into LC-MS/MS System filtration->lc_injection chrom_separation Chromatographic Separation (C18 Column) lc_injection->chrom_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) chrom_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of 2-Amino-5-chlorobenzophenone calibration_curve->quantification

Caption: Experimental workflow for the quantification of 2-Amino-5-chlorobenzophenone in human plasma.

signaling_pathway cluster_quantification Quantitative Logic analyte_response Analyte Peak Area (2-Amino-5-chlorobenzophenone) response_ratio Peak Area Ratio (Analyte / IS) analyte_response->response_ratio is_response Internal Standard Peak Area (this compound) is_response->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve unknown_concentration Determine Unknown Concentration calibration_curve->unknown_concentration

Caption: Logical relationship for the quantification of the analyte using an internal standard.

Application Notes and Protocols for the Preparation of 2-Amino-5-chlorobenzophenone-d5 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals, particularly benzodiazepines.[1][2][3] Its deuterated analog, 2-Amino-5-chlorobenzophenone-d5, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled endogenous compound.

The strategic use of deuterated compounds can significantly enhance pharmacokinetic profiles and improve therapeutic outcomes.[5] This is attributed to the kinetic isotope effect, where the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic processes, potentially leading to a longer drug half-life and a better safety profile.[5][6]

Proper preparation of stock solutions of deuterated standards is paramount to ensure the accuracy and reproducibility of experimental results. Due to their hygroscopic nature and susceptibility to hydrogen-deuterium (H-D) exchange with atmospheric moisture, stringent handling and storage procedures are necessary to maintain both chemical and isotopic purity.[5][7] These application notes provide a detailed protocol for the preparation of this compound stock solutions, emphasizing best practices for handling deuterated compounds to prevent degradation and isotopic dilution.

Data Presentation

PropertyValueReference
Compound Name This compound[4][8]
CAS Number 65854-72-0[8][9]
Molecular Formula C₁₃H₅D₅ClNO[8]
Molecular Weight 236.71 g/mol [8]
Appearance Powder[10]
Purity (Typical) >98% chemical purity, >98% isotopic enrichment[6]
Solubility (non-deuterated) DMSO: 55 mg/mL (237.4 mM)[11]
Storage (Solid) Short-term: 2-8 °C; Long-term: -20 °C or -80 °C. Protect from light and moisture. Store under an inert atmosphere (e.g., nitrogen or argon).[5][7][12]
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months. Store in amber vials with PTFE-lined caps.[3][7]

Experimental Protocols

Materials
  • This compound solid

  • High-purity solvent (e.g., methanol (B129727), acetonitrile, or DMSO, spectroscopic grade or higher)

  • Inert gas (dry nitrogen or argon)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated pipettes

  • Amber glass vials with PTFE-lined caps

  • Spatula

  • Weighing paper or boat

Equipment
  • Glove box or a fume hood with an inert gas supply

  • Vortex mixer

  • Ultrasonic bath (optional, for enhancing dissolution)

Protocol for Preparation of a 1 mg/mL Stock Solution
  • Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to ambient laboratory temperature for at least 30 minutes. This crucial step prevents the condensation of atmospheric moisture onto the cold solid, which could lead to isotopic dilution.[7][12]

  • Inert Atmosphere: Perform all subsequent steps in a dry, inert atmosphere, such as a glove box or under a gentle stream of dry nitrogen or argon.[5][7] This minimizes exposure to atmospheric moisture and oxygen.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For a 1 mg/mL stock solution in a 10 mL volumetric flask, weigh 10 mg of the solid.

  • Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.

  • Dissolution: Add a small amount of the chosen high-purity solvent (e.g., methanol or acetonitrile) to the volumetric flask to dissolve the solid. Gently swirl the flask or use a vortex mixer to aid dissolution. If necessary, sonication can be used to ensure the solid is fully dissolved.[11]

  • Dilution: Once the solid is completely dissolved, dilute the solution to the 10 mL mark with the same solvent.

  • Mixing: Cap the volumetric flask securely and mix the solution thoroughly by inverting the flask multiple times to ensure homogeneity.

  • Storage: Transfer the stock solution into a clearly labeled amber vial with a PTFE-lined cap to protect it from light.[7][12] It is recommended to prepare smaller aliquots for daily use to avoid repeated warming and cooling cycles of the main stock solution.[7] Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[3]

Mandatory Visualization

G cluster_prep Preparation Environment cluster_weigh Weighing and Transfer cluster_solution Solution Preparation cluster_storage Storage A Equilibrate Container to Room Temperature B Work in Inert Atmosphere (N2 or Ar) A->B C Accurately Weigh Solid Standard D Transfer to Volumetric Flask C->D E Add Solvent and Dissolve (Vortex/Sonicate) D->E F Dilute to Final Volume E->F G Mix Thoroughly (Invert Flask) F->G H Transfer to Labeled Amber Vials G->H I Store at -20°C or -80°C H->I

Caption: Workflow for the preparation of this compound stock solution.

References

Application Notes and Protocols for 2-Amino-5-chlorobenzophenone-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzophenone-d5 is the deuterated form of 2-amino-5-chlorobenzophenone, a key intermediate in the synthesis of several pharmaceuticals, most notably the benzodiazepine, chlordiazepoxide.[1][2] In the realm of pharmacokinetics, the accurate quantification of drugs and their metabolites in biological matrices is paramount. Deuterated compounds, such as this compound, serve as ideal internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The near-identical physicochemical properties to the analyte of interest, with a different mass due to the deuterium (B1214612) atoms, allows for correction of variability during sample processing and analysis, leading to highly accurate and precise pharmacokinetic data.[3][4]

These application notes provide a comprehensive overview of the use of this compound as an internal standard for the pharmacokinetic study of chlordiazepoxide, a widely prescribed anxiolytic and sedative drug.[5]

Application: Internal Standard for Chlordiazepoxide Pharmacokinetic Studies

This compound is primarily utilized as an internal standard in the quantitative analysis of chlordiazepoxide and its metabolites in biological samples (e.g., plasma, urine). Chlordiazepoxide is extensively metabolized in the liver, forming several active metabolites, including desmethylchlordiazepoxide, demoxepam, and nordiazepam.[6][7] The use of a deuterated internal standard is crucial for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of chlordiazepoxide.

Data Presentation: Pharmacokinetic Parameters of Chlordiazepoxide

The following table summarizes the pharmacokinetic parameters of chlordiazepoxide in healthy adult subjects following oral administration, as determined by studies employing LC-MS/MS with deuterated internal standards.

Pharmacokinetic ParameterValueReference
Time to Peak Concentration (Tmax) ~1.93 hours (urine)[8]
Peak Plasma Concentration (Cmax) 2.38 ng/mL (urine)[8]
Elimination Half-Life (t½) 5 - 30 hours[6]
Volume of Distribution (Vd) 0.25 - 0.50 L/kg[6]
Metabolites Desmethylchlordiazepoxide, Demoxepam, Nordiazepam, Oxazepam[6]

Experimental Protocols

Protocol 1: Bioanalytical Method for Chlordiazepoxide in Human Plasma using LC-MS/MS

This protocol outlines a typical method for the quantification of chlordiazepoxide in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Chlordiazepoxide reference standard

  • This compound (Internal Standard, IS)

  • Human plasma (with anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions:

  • Chlordiazepoxide Stock Solution (1 mg/mL): Accurately weigh and dissolve chlordiazepoxide in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the chlordiazepoxide stock solution in 50:50 acetonitrile:water to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in acetonitrile.

3. Sample Preparation (Solid Phase Extraction):

  • To 200 µL of plasma sample (calibrant, QC, or unknown), add 50 µL of the Internal Standard Working Solution.

  • Vortex for 30 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate chlordiazepoxide from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Chlordiazepoxide: m/z 300.1 → 227.1[3]

    • This compound (as a surrogate for Chlordiazepoxide-d5): m/z 305.1 → 232.1[3]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data pk_calc Pharmacokinetic Parameter Calculation data->pk_calc report Reporting pk_calc->report

Caption: Experimental workflow for pharmacokinetic analysis.

Metabolic Pathway of Chlordiazepoxide

metabolic_pathway Chlordiazepoxide Chlordiazepoxide Desmethylchlordiazepoxide Desmethylchlordiazepoxide Chlordiazepoxide->Desmethylchlordiazepoxide Demoxepam Demoxepam Desmethylchlordiazepoxide->Demoxepam Nordiazepam Nordiazepam Demoxepam->Nordiazepam Oxazepam Oxazepam Nordiazepam->Oxazepam Glucuronide_Conjugation Glucuronide Conjugation Oxazepam->Glucuronide_Conjugation Excretion Excretion Glucuronide_Conjugation->Excretion

Caption: Metabolic pathway of chlordiazepoxide.

References

Application of 2-Amino-5-chlorobenzophenone-d5 in Forensic Toxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzophenone (B30270) (ACB) is a key chemical intermediate in the synthesis of numerous benzodiazepines, a class of psychoactive drugs widely prescribed for their sedative, anxiolytic, and anticonvulsant properties.[1] Due to their potential for abuse and involvement in drug-facilitated crimes, the accurate and reliable quantification of benzodiazepines in biological matrices is a critical task in forensic toxicology. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry to correct for matrix effects and variations during sample preparation and analysis.

Application Notes

Principle:

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, 2-Amino-5-chlorobenzophenone-d5, is added to the biological sample (e.g., blood, urine) prior to extraction. The internal standard co-elutes with the target analyte(s) and is detected by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as the internal standard compensates for variations in extraction efficiency, matrix effects, and instrument response.

Applications:

  • Quantification of 2-Amino-5-chlorobenzophenone: This method is ideal for the direct quantification of ACB in biological samples. The presence of ACB can indicate the ingestion and metabolic breakdown of certain benzodiazepines or exposure to illicitly synthesized benzodiazepines where it may be present as a precursor impurity.

  • Quantification of Benzodiazepines: ACB-d5 can be used as a surrogate internal standard for the quantification of various benzodiazepines, especially when a specific deuterated analog is not available. Its structural similarity to the core of many benzodiazepines makes it a suitable candidate to mimic their behavior during analysis.

  • Forensic Casework: This protocol is applicable to postmortem toxicology, human performance toxicology (e.g., DUID cases), and drug-facilitated crime investigations.

  • Clinical Research: The method can be adapted for clinical research studies involving the pharmacokinetics of benzodiazepines.

Advantages of using this compound:

  • Broad Applicability: Can potentially be used for a group of benzodiazepines that share the aminobenzophenone core structure.

  • Cost-Effective: May be a more economical option compared to purchasing a wide array of individual deuterated benzodiazepine (B76468) standards.

  • Mitigates Cross-Talk: As a precursor, its mass transitions are less likely to have overlap (cross-talk) with the transitions of the parent benzodiazepines or their primary metabolites.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Blood Samples

This protocol describes a solid-phase extraction procedure for the isolation of benzodiazepines and 2-amino-5-chlorobenzophenone from whole blood.

Materials:

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood in a centrifuge tube, add 20 µL of the 100 ng/mL ACB-d5 internal standard solution and 2 mL of 0.1 M phosphate buffer (pH 6.0). Vortex for 30 seconds.

  • Sonication and Centrifugation: Sonicate the mixture for 15 minutes, then centrifuge at 3000 rpm for 10 minutes.

  • SPE Column Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of 0.1 M phosphate buffer (pH 6.0) through the column.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 3 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Electrospray Ionization (ESI) source

LC Parameters:

ParameterValue
Column C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

MS/MS Parameters:

The following are example MRM transitions for 2-Amino-5-chlorobenzophenone and can be used as a starting point for the deuterated internal standard. The transitions for ACB-d5 would be shifted by +5 Da for the precursor and potentially for the product ions, depending on the fragmentation pattern. The specific transitions for ACB-d5 and other target benzodiazepines must be optimized on the instrument used.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)Collision Energy (eV)
2-Amino-5-chlorobenzophenone232.1154.1126.125
This compound (IS) 237.1 OptimizeOptimizeOptimize
Diazepam285.1193.1154.130
Nordiazepam271.1165.1140.132
Oxazepam287.1241.1269.128
Lorazepam321.1275.1303.127
Alprazolam309.1281.1205.135

Note: The collision energies and product ions should be optimized for the specific instrument and conditions used. The precursor ion for 2-Amino-5-chlorobenzophenone is based on the protonated molecule [M+H]+.[2]

Data Presentation

The following table summarizes typical quantitative data for a benzodiazepine panel. These values are illustrative and should be determined for each specific laboratory method.

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Diazepam1 - 5000.51
Nordiazepam1 - 5000.51
Oxazepam2 - 100012
Lorazepam0.5 - 2500.20.5
Alprazolam0.5 - 2500.20.5
2-Amino-5-chlorobenzophenone1 - 5000.51

Visualizations

Forensic_Toxicology_Workflow cluster_pre_analysis Sample Reception & Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing & Reporting Sample Biological Sample (Blood/Urine) ISTD_Addition Addition of This compound Sample->ISTD_Addition Extraction Solid Phase Extraction (SPE) ISTD_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Acquisition Data Acquisition (Peak Integration) LC_MSMS->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification Review_Report Data Review & Final Report Quantification->Review_Report Benzodiazepine_Synthesis_Relationship cluster_products Benzodiazepine Synthesis ACB 2-Amino-5-chlorobenzophenone Diazepam Diazepam ACB->Diazepam Lorazepam Lorazepam ACB->Lorazepam Alprazolam Alprazolam ACB->Alprazolam Other_Benzos Other Benzodiazepines ACB->Other_Benzos

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of 2-Amino-5-chlorobenzophenone and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Amino-5-chlorobenzophenone (ACB) is a key chemical intermediate used in the synthesis of several benzodiazepines, such as chlordiazepoxide, lorazepam, and prazepam[1][2]. It is also recognized as a primary impurity and degradation product of these pharmaceuticals[3]. The accurate quantification of ACB and its metabolites, such as 2-(methylamino)-5-chlorobenzophenone, is crucial for quality control in pharmaceutical manufacturing, stability studies, and pharmacokinetic analysis. This application note provides a detailed protocol for the separation and analysis of 2-Amino-5-chlorobenzophenone and its related substances using reverse-phase high-performance liquid chromatography (RP-HPLC).

Principle of Separation The primary method described here utilizes reverse-phase chromatography. In this technique, the stationary phase is nonpolar (e.g., C18 or phenyl-bonded silica), while the mobile phase is polar (typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol). Compounds are separated based on their hydrophobicity. Nonpolar compounds, like ACB, have a stronger affinity for the nonpolar stationary phase and thus elute later. More polar metabolites will have a greater affinity for the polar mobile phase and will elute earlier. Separation is achieved by optimizing the mobile phase composition, pH, and stationary phase chemistry.

G Logical Flow of Reverse-Phase HPLC Separation cluster_workflow Separation Mechanism cluster_column HPLC Column (Stationary Phase) cluster_analytes PUMP HPLC Pump (Mobile Phase Delivery) INJECTOR Sample Injection (Analyte Mixture) PUMP->INJECTOR COLUMN Nonpolar Stationary Phase (e.g., C18) Separates based on hydrophobicity INJECTOR->COLUMN DETECTOR UV/Vis or MS Detector (Analyte Detection) COLUMN->DETECTOR METABOLITE Polar Metabolite (Less Retention) COLUMN->METABOLITE Elutes First ACB Nonpolar ACB (More Retention) COLUMN->ACB Elutes Later DATA Data Acquisition (Chromatogram) DETECTOR->DATA

Caption: Logical Flow of Reverse-Phase HPLC Separation.

Experimental Protocols

This section outlines the necessary steps for sample preparation from different matrices and the specific HPLC conditions for analysis.

Sample Preparation

Proper sample preparation is critical to remove interfering matrix components and ensure accurate, reproducible results[4][5].

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Urine) This protocol is adapted from methods for extracting benzodiazepines and their metabolites from urine[6].

  • Sample Pre-treatment : To 1 mL of urine, add an internal standard and 20 µL of β-glucuronidase enzyme. Incubate at approximately 50°C for 1 hour to hydrolyze conjugated metabolites[6].

  • Acidification : Stop the enzymatic reaction by adding 200 µL of 4% phosphoric acid[6].

  • SPE Cartridge : Use a mixed-mode cation exchange (MCX) SPE cartridge. The simplified procedure may eliminate the need for conditioning and equilibration steps[6].

  • Loading : Load the pre-treated sample onto the SPE cartridge and apply a vacuum to draw the sample through the sorbent bed[6].

  • Washing : Wash the cartridge sequentially with 200 µL of 0.02 N HCl followed by 200 µL of 20% methanol (B129727) to remove interferences[6].

  • Elution : Elute the analytes with two 25 µL aliquots of a 60:40 acetonitrile:methanol solution containing 5% ammonia[6].

  • Reconstitution : Dilute the eluate with 100-150 µL of a sample diluent (e.g., 2% acetonitrile in water with 1% formic acid) before injection into the HPLC system[6].

Protocol 2: Protein Precipitation for Biological Fluids (e.g., Plasma, Serum) This is a rapid method for removing proteins from biological samples[7][8].

  • Mixing : To 100 µL of plasma or serum, add 300 µL of a cold precipitating agent (e.g., acetonitrile containing 0.1% formic acid)[7].

  • Vortexing : Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.

  • Centrifugation : Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins[8].

  • Supernatant Collection : Carefully collect the supernatant.

  • Filtration : Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection.

HPLC Instrumentation and Conditions

Two reverse-phase HPLC methods are presented. Method 1 is a specific, validated isocratic method, while Method 2 is a more general-purpose gradient method suitable for complex mixtures.

ParameterMethod 1: Isocratic Phenyl ColumnMethod 2: Gradient C18 Column
HPLC System Standard HPLC or UPLC system with UV or MS detectorUPLC/UHPLC system with MS/MS detector
Column BDS Hypersil Phenyl, 4.6 x 250 mm, 5 µm particle size[3]ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size[4]
Mobile Phase A 0.1 M Potassium Dihydrogen Phosphate5 mM Ammonium Formate in Water with 0.1% Formic Acid[8]
Mobile Phase B AcetonitrileAcetonitrile with 0.1% Formic Acid[8]
Composition Acetonitrile:Mobile Phase A:Triethylamine (35:65:0.2, v/v/v), pH adjusted to 4.5 with orthophosphoric acid[3]Gradient elution (See table below)
Flow Rate 1.0 mL/min[3]0.3 - 0.4 mL/min[4][8]
Column Temp. Ambient or controlled at 40-50°C50°C[8]
Detector UV at 260 nm[3]Tandem Mass Spectrometry (MS/MS) with ESI+[4]
Injection Vol. 10-20 µL5-10 µL[4][8]

Gradient Elution Program for Method 2

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.48713
0.50.48713
10.00.45050
12.50.4595
15.00.48713
(This gradient is adapted from a method for psychoactive drug screening and may require optimization)[8]

Data Presentation

The following table summarizes expected quantitative results based on published methods. Retention times may vary based on the specific system, column age, and laboratory conditions.

AnalyteMethodExpected Retention Time (min)Linearity Range (µg/mL)Limit of Quantification (LOQ)
2-Amino-5-chlorobenzophenone (ACB) Method 1[3]~7.52.0 - 40.0~0.5 µg/mL
Chlordiazepoxide (Related Drug) Method 1[3]~5.51.0 - 100.0~0.2 µg/mL
2-(Methylamino)-5-chlorobenzophenone Method 2 (Estimated)4.0 - 6.0Not specifiedNot specified
ACB Metabolite 2 (Polar) Method 2 (Estimated)2.0 - 4.0Not specifiedNot specified
Retention times for metabolites under Method 2 are hypothetical and serve as an example. They must be determined experimentally.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Sample Collection (Urine, Plasma, etc.) B Add Internal Standard A->B C Sample Pre-treatment (e.g., Hydrolysis) B->C D Extraction / Clean-up (SPE or Protein Precipitation) C->D E Evaporation & Reconstitution (If necessary) D->E F HPLC / UPLC System E->F Inject Sample G Chromatographic Separation (Column) F->G H Detection (UV or MS/MS) G->H I Data Acquisition (Chromatogram) H->I J Peak Integration & Identification I->J K Quantification (Calibration Curve) J->K L Final Report Generation K->L

Caption: General experimental workflow for HPLC analysis.

Conclusion The HPLC methods detailed in this application note provide robust and reliable protocols for the separation and quantification of 2-Amino-5-chlorobenzophenone and its related metabolites. Method 1 offers a simple, isocratic separation suitable for quality control, while Method 2 provides a more sensitive and comprehensive gradient UPLC-MS/MS approach for complex biological matrices. Proper sample preparation, as outlined, is essential for achieving accurate and precise results. Researchers should validate the chosen method according to their specific instrumentation and analytical requirements.

References

Proposed Application Note: Quantification of Alprazolam in Human Plasma using 2-Amino-5-chlorobenzophenone-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of alprazolam in human plasma. The method employs 2-Amino-5-chlorobenzophenone-d5 as an internal standard (IS). While 2-Amino-5-chlorobenzophenone is a known precursor in the synthesis of alprazolam, the use of its deuterated form as an internal standard for alprazolam quantification is presented here as a scientifically plausible, proposed methodology. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Alprazolam is a potent, short-acting benzodiazepine (B76468) widely prescribed for the management of anxiety and panic disorders. Accurate and reliable quantification of alprazolam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations during sample preparation and analysis, thereby enhancing accuracy and precision.

This proposed method utilizes this compound as an internal standard. The structural similarity to alprazolam's precursor and its mass shift due to deuterium (B1214612) labeling make it a suitable candidate for co-extraction and chromatographic separation with alprazolam, ensuring reliable quantification.

Experimental

Materials and Reagents
  • Alprazolam certified reference standard

  • This compound (assumed availability)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

Sample Preparation

A protein precipitation method is proposed for the extraction of alprazolam and the internal standard from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase chromatographic separation is proposed.

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 90% B

    • 2.5-3.5 min: Hold at 90% B

    • 3.5-4.0 min: 90% to 30% B

    • 4.0-5.0 min: Hold at 30% B

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 1: Proposed MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Alprazolam309.1281.115035
This compound237.7157.115025

Disclaimer: The MRM transitions for this compound are predicted based on its chemical structure and may require optimization.

Method Validation (Hypothetical Data)

The following tables summarize the expected performance characteristics of this proposed method based on typical validation results for similar assays.

Table 2: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Alprazolam0.5 - 100> 0.995

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
Low1.5< 10< 1090 - 110
Medium25< 10< 1090 - 110
High75< 10< 1090 - 110

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low1.585 - 11585 - 115
High7585 - 11585 - 115

Experimental Workflow and Signaling Pathway Diagrams

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 20 µL of This compound plasma->add_is precipitate Add 300 µL Acetonitrile (Protein Precipitation) add_is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL into LC-MS/MS System reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection integrate Peak Integration detection->integrate calculate Calculate Peak Area Ratios (Alprazolam / IS) integrate->calculate quantify Quantify against Calibration Curve calculate->quantify

Caption: Experimental workflow for the quantification of alprazolam in human plasma.

Conclusion

This application note presents a proposed LC-MS/MS method for the quantification of alprazolam in human plasma using this compound as an internal standard. The described sample preparation, chromatography, and mass spectrometry parameters provide a robust framework for the sensitive and selective analysis of alprazolam. The hypothetical validation data suggests that this method would meet the stringent requirements for bioanalytical method validation. Researchers are encouraged to perform in-house validation to establish the performance characteristics of this method in their laboratories.

Troubleshooting & Optimization

preventing degradation of 2-Amino-5-chlorobenzophenone-d5 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-Amino-5-chlorobenzophenone-d5 in solution. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The aromatic amino group (-NH₂) is prone to oxidation, which can be catalyzed by air (oxygen), metal ions, or other oxidizing agents. This process often results in the formation of colored impurities, leading to a yellow or brown appearance in the solution.

  • Photodegradation: The benzophenone (B1666685) core of the molecule is a known chromophore that absorbs UV light. This absorption can lead to photochemical reactions, causing the molecule to degrade. Benzophenone-type compounds can act as photosensitizers, potentially accelerating the degradation of other co-existing molecules as well.[1]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To maximize stability, stock solutions should be stored at low temperatures and protected from light. Based on supplier recommendations for the non-deuterated analog, the following conditions are advised:

  • Store at -80°C for long-term storage (up to 6 months).[2]

  • Store at -20°C for short-term storage (up to 1 month).[2] Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light. For maximum stability, it is also recommended to purge the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.

Q3: Which solvents should be used to prepare solutions?

A3: 2-Amino-5-chlorobenzophenone is soluble in several organic solvents.[3][4] For optimal stability, use high-purity, peroxide-free solvents. Recommended solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Acetonitrile It is best practice to prepare solutions fresh whenever possible. If using solvents like THF or ethers that can form peroxides, ensure they are tested and purified before use.

Q4: How does pH affect the stability of the compound in aqueous or semi-aqueous solutions?

A4: While 2-Amino-5-chlorobenzophenone is a common product of acid hydrolysis of benzodiazepines, indicating its relative stability in acidic conditions, extreme pH values should be avoided.[4]

  • Acidic Conditions: Generally stable, but strong acids may protonate the amino group.

  • Basic Conditions: Strong basic conditions should be avoided. Base-catalyzed hydrolysis of related benzodiazepines can produce benzophenone derivatives, but very strong bases (e.g., NaOH in ethanol) may lead to the formation of novel imine products and other derivatives.[5][6]

Q5: Is the deuterated (d5) form more or less stable than the standard compound?

A5: The deuterium (B1214612) labeling is on the non-chlorinated phenyl ring. This substitution is unlikely to significantly alter the primary degradation pathways (oxidation at the amine or photochemical reactions at the benzophenone core). While there might be a minor kinetic isotope effect, the general stability profile and recommended handling procedures should be considered the same as for the non-deuterated 2-Amino-5-chlorobenzophenone.

Q6: How stable is the compound in its solid form?

A6: The solid form of 2-Amino-5-chlorobenzophenone is highly stable. When stored correctly in a cool, dark, and dry place, it has a shelf life of at least five years.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Solution turns yellow or brown over time. Oxidation of the aromatic amino group by atmospheric oxygen.• Prepare fresh solutions for each experiment.• Use deoxygenated solvents (purge with N₂ or Ar for 15-20 mins).• Store solutions under an inert atmosphere (N₂ or Ar).• Store at -20°C or -80°C as recommended.[2]
Precipitate forms in the solution upon storage. Low Solubility: The compound may be crashing out of solution, especially at lower temperatures.• Degradation: A degradant with poor solubility may be forming.• Ensure the concentration is not above the solubility limit for the chosen solvent and storage temperature.• If necessary, perform a gentle warming and sonication before use.• Analyze the precipitate to determine if it is the parent compound or a degradant.
Unexpected peaks appear in HPLC/LC-MS analysis. Degradation of the compound due to light exposure, heat, reactive impurities in the solvent, or oxidation.• Confirm the identity of the new peaks using LC-MS.• Protect solutions from light at all times using amber vials or foil.• Use high-purity, fresh, or peroxide-free solvents.• Review storage conditions and ensure they are appropriate.[2]• Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products.[7]
Inconsistent analytical or experimental results. Progressive Degradation of the stock solution, leading to a lower effective concentration over time.• Always use freshly prepared solutions or solutions that have been stored properly for a validated period.• Qualify stock solutions with a freshly prepared standard if they have been stored for an extended period.• Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials.

Quantitative Data Summary

The following tables provide a summary of recommended storage conditions and illustrative data on the compound's stability under various stress conditions.

Table 1: Recommended Storage Conditions for this compound Solutions

Storage TemperatureRecommended Maximum DurationKey Considerations
-80°C6 months[2]Ideal for long-term storage. Use tightly sealed vials under inert gas.
-20°C1 month[2]Suitable for short-term storage of working solutions.
2-8°CNot RecommendedSignificant degradation may occur.
Room TemperatureNot RecommendedProne to rapid oxidation and photodegradation.

Table 2: Illustrative Degradation of this compound under Forced Stress Conditions (Disclaimer: The following data are for illustrative purposes to indicate potential degradation pathways and are not based on experimental results for this specific deuterated compound.)

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Illustrative)
Acid Hydrolysis 0.1 M HCl24 h60°C< 5%
Base Hydrolysis 0.1 M NaOH24 h60°C5 - 10%
Oxidation 3% H₂O₂24 hRoom Temp15 - 25%
Thermal Solid State48 h80°C< 2%
Photolytic 254 nm UV light8 hRoom Temp> 30%

Experimental Protocols

Protocol: Forced Degradation Study for Stability-Indicating Method Development

This protocol outlines the steps to intentionally degrade this compound to develop a stability-indicating HPLC method capable of separating the intact compound from its degradation products.[7][8]

1. Objective: To generate potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop an HPLC method that resolves these products from the parent compound.

2. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Ammonium formate (B1220265) or phosphoric acid (for mobile phase)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector and C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter, water bath, photostability chamber or UV lamp

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

4. Application of Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Transfer 1 mL of the stock solution to a vial, evaporate the solvent under nitrogen, and heat the solid residue at 80°C for 24 hours. Reconstitute in 1 mL of the initial solvent.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette or transparent vial to UV light (254 nm) or a photostability chamber for 8 hours.

  • Control Sample: Mix 1 mL of stock solution with 1 mL of water and keep at room temperature.

5. Sample Analysis (Sample HPLC Method):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 5 mM Ammonium formate in water; B: Acetonitrile.[9]

  • Gradient: Start with 35% B, increase to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 237 nm[3]

  • Injection Volume: 10 µL

  • Analysis: Analyze all stressed samples and the control. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main this compound peak.

Visual Guides

DegradationPathways cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound Oxidized_Intermediates Oxidized Intermediates (e.g., N-oxides, quinone-imines) parent->Oxidized_Intermediates O₂ / Peroxides Excited_State Excited Triplet State parent->Excited_State UV Light (hν) Polymeric_Products Colored Polymeric Products Oxidized_Intermediates->Polymeric_Products Further Oxidation Radical_Species Radical Species Excited_State->Radical_Species H-abstraction Photoproducts Various Photoproducts Radical_Species->Photoproducts Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Stock Solution (1 mg/mL) Control Control Sample Acid Acid Stress (0.1M HCl, 60°C) Base Base Stress (0.1M NaOH, 60°C) Oxidative Oxidative Stress (3% H₂O₂) Thermal Thermal Stress (80°C, solid) Photo Photolytic Stress (UV Light) HPLC HPLC-UV/PDA Analysis Control->HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Eval Evaluate Peak Purity & Resolution HPLC->Eval Method Stability-Indicating Method Confirmed Eval->Method Troubleshooting Start Solution Instability Observed (e.g., color change, new peaks) Q1 Is the solution exposed to light? Start->Q1 A1_Yes Protect from light using amber vials or foil. Q1->A1_Yes Yes Q2 Was the solution prepared fresh? Q1->Q2 No A1_Yes->Q2 A2_No Prepare fresh solutions. Use high-purity, deoxygenated solvents. Q2->A2_No No Q3 Is the solution stored at -20°C or below? Q2->Q3 Yes A2_No->Q3 A3_No Store aliquots at -20°C (short-term) or -80°C (long-term). Q3->A3_No No End Problem Resolved Q3->End Yes A3_No->End

References

Technical Support Center: Addressing Matrix Effects with 2-Amino-5-chlorobenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing 2-Amino-5-chlorobenzophenone-d5 as an internal standard to combat matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my results?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. This can lead to a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[1] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification.[2] Common culprits in complex biological matrices include salts, lipids, and proteins.[1]

Q2: How does this compound help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled (deuterated) internal standard. Because it is chemically almost identical to the analyte of interest (2-Amino-5-chlorobenzophenone), it co-elutes from the liquid chromatography column and experiences nearly the same degree of ion suppression or enhancement.[1][3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift is significant enough to cause the analyte and internal standard to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification. This is known as differential matrix effects.

Q4: What are the key considerations when using this compound as an internal standard?

A4: When using this compound, it is crucial to ensure:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the non-labeled analyte.

  • Co-elution: The chromatographic conditions should be optimized to ensure the closest possible co-elution of the analyte and the internal standard to ensure they are subjected to the same matrix effects.

  • Correct Concentration: An error in the concentration of the internal standard spiking solution will introduce a systematic bias in the calculated analyte concentrations.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of analyte/internal standard area ratio. Variable matrix effects between samples; inconsistent sample preparation.Re-optimize the sample preparation method (e.g., SPE, LLE) to improve the removal of interfering matrix components. Ensure consistency in all sample preparation steps.
Analyte and this compound do not co-elute. Isotope effect; column degradation.Adjust the chromatographic gradient to minimize the separation between the analyte and the internal standard. If the issue persists, replace the analytical column.
Unexpectedly high or low analyte concentrations. Incorrect internal standard concentration; cross-contamination (carryover).Carefully re-prepare the internal standard solution and verify its concentration. Inject a blank sample after a high-concentration sample to check for carryover and optimize the autosampler wash procedure if necessary.
Low signal intensity for both analyte and internal standard. Significant ion suppression.Improve sample cleanup to remove matrix components. Consider diluting the sample to reduce the concentration of interfering substances.[4] Optimize the ionization source parameters.

Experimental Protocols

Protocol for Evaluation of Matrix Effects

This protocol is designed to quantify the extent of matrix effects on the analysis of 2-Amino-5-chlorobenzophenone using this compound as an internal standard.

1. Preparation of Standard and Sample Sets:

  • Set A (Neat Solution): Prepare a series of calibration standards of 2-Amino-5-chlorobenzophenone in the final mobile phase composition. Spike each standard with a constant concentration of this compound.

  • Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of the blank biological matrix (e.g., plasma, urine). Process these blank matrix samples using your established extraction procedure (e.g., protein precipitation, LLE, or SPE). After the final extraction step, spike the extracted matrix with the same concentrations of 2-Amino-5-chlorobenzophenone and this compound as in Set A.

  • Set C (Pre-Extraction Spiked Matrix): Spike the same concentrations of 2-Amino-5-chlorobenzophenone and this compound as in Set A into the blank matrix before the extraction process. Process these samples as you would your study samples.

2. Data Analysis and Calculation:

  • Analyze all samples from Sets A, B, and C by LC-MS/MS.

  • Matrix Effect (ME %):

    • ME % = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Recovery (RE %):

    • RE % = (Peak Area in Set C / Peak Area in Set B) * 100

  • Process Efficiency (PE %):

    • PE % = (Peak Area in Set C / Peak Area in Set A) * 100

    • Alternatively, PE % = (ME % * RE %) / 100

3. Internal Standard Normalized Calculations:

  • Repeat the calculations above using the peak area ratio of the analyte to the internal standard. This will demonstrate the effectiveness of this compound in compensating for matrix effects and variability in recovery.

Illustrative Quantitative Data

The following table summarizes hypothetical data from a matrix effect experiment for 2-Amino-5-chlorobenzophenone in human plasma.

Parameter Without Internal Standard With this compound (Analyte/IS Ratio)
Matrix Effect (ME %) 65% (Ion Suppression)98%
Recovery (RE %) 85%99%
Process Efficiency (PE %) 55%97%
Precision (%CV, n=6 lots) 18%4%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with this compound sample->spike extract Extraction (SPE or LLE) spike->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute lc LC Separation reconstitute->lc Inject ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate Raw Data ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: Experimental workflow for bioanalysis using an internal standard.

matrix_effect_logic cluster_no_is Without Internal Standard cluster_with_is With this compound analyte_signal_suppressed Analyte Signal (Suppressed) inaccurate_quant Inaccurate Quantification analyte_signal_suppressed->inaccurate_quant Leads to analyte_signal_is Analyte Signal (Suppressed) ratio Analyte/IS Ratio (Constant) analyte_signal_is->ratio is_signal IS Signal (Equally Suppressed) is_signal->ratio accurate_quant Accurate Quantification ratio->accurate_quant Leads to matrix Matrix Components (e.g., Lipids, Salts) matrix->analyte_signal_suppressed Cause Ion Suppression matrix->analyte_signal_is Cause Ion Suppression matrix->is_signal Cause Ion Suppression

Caption: Principle of matrix effect compensation with an internal standard.

References

Technical Support Center: Improving Peak Shape for 2-Amino-5-chlorobenzophenone in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with the peak shape of 2-Amino-5-chlorobenzophenone during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-5-chlorobenzophenone peak tailing in reversed-phase HPLC?

Peak tailing for 2-Amino-5-chlorobenzophenone, a basic compound, is a common issue in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the basic amino group of the analyte and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18 or C8).[1][3][4] These interactions create multiple retention mechanisms, leading to a distorted peak shape where the latter half of the peak is broader than the first.[1] Other contributing factors can include column contamination, sample overload, or extra-column volume.[5][6]

Q2: How does mobile phase pH affect the peak shape of 2-Amino-5-chlorobenzophenone?

Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like 2-Amino-5-chlorobenzophenone.[7][8]

  • At low pH (e.g., below 3): The residual silanol groups on the silica (B1680970) packing are protonated (Si-OH) and thus less likely to interact with the protonated basic analyte (analyte-NH3+).[1][3] This significantly reduces peak tailing.

  • At intermediate pH (near the pKa of the analyte or silanol groups): A mixture of ionized and unionized forms of the analyte and/or silanol groups can exist, often leading to poor peak shape, splitting, or excessive tailing.[8]

  • At high pH (e.g., above 8): The analyte will be in its neutral form, which can improve peak shape. However, traditional silica-based columns are not stable at high pH.[9] Using a column specifically designed for high pH stability is necessary in this range.[9]

For basic compounds, adjusting the mobile phase to a pH of 3 or lower is a common and effective strategy to achieve symmetrical peaks.[3]

Q3: What type of HPLC column is best for analyzing 2-Amino-5-chlorobenzophenone?

The choice of column is crucial for obtaining a good peak shape.

  • Modern, End-Capped, High-Purity Silica Columns (Type B): These columns have a significantly lower concentration of active silanol groups compared to older Type A silica columns, which minimizes tailing for basic compounds.[1][3] Many are described as "base-deactivated."[3]

  • Columns with Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help shield the analyte from residual silanols.

    • Hybrid Silica Phases: These combine silica and organosiloxane materials, offering better pH stability and reduced silanol activity.[1]

    • Polymer-Based or Zirconia Columns: These eliminate the issue of silanol interactions altogether.[1]

A good starting point for method development would be a modern, end-capped C8 or C18 column from a reputable manufacturer.

Q4: Can I use mobile phase additives to improve the peak shape?

Yes, mobile phase additives can be very effective.

  • Competing Bases: Small amounts of a basic compound, like triethylamine (B128534) (TEA), can be added to the mobile phase (typically at concentrations of 10-50 mM).[5] TEA is a "silanol blocker" that preferentially interacts with the active silanol sites, preventing the analyte from doing so.[3] However, with modern end-capped columns, the need for competing bases is often reduced.[3]

  • Inorganic Salts/Buffers: Increasing the ionic strength of the mobile phase with a buffer (e.g., phosphate (B84403) or formate (B1220265) at 10-50 mM) can help mask silanol interactions and improve peak shape.[3][10] Inorganic additives like potassium hexafluorophosphate (B91526) (KPF6) or sodium perchlorate (B79767) (NaClO4) can also improve peak symmetry for basic compounds.[10][11]

Q5: What are other potential causes of peak tailing for my compound?

If you have addressed column chemistry and mobile phase conditions, consider these other potential causes:

  • Column Contamination/Deterioration: Strongly retained compounds from previous injections can accumulate at the column inlet, creating active sites that cause tailing. A void at the column inlet can also distort peak shape.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[12] This is especially noticeable with smaller ID or shorter columns.[12]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[6]

  • Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.[12] It is always best to dissolve the sample in the initial mobile phase.

Troubleshooting Guides and Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol guides you through systematically adjusting the mobile phase pH to find the optimal conditions for symmetrical peaks of 2-Amino-5-chlorobenzophenone.

Objective: To determine the effect of mobile phase pH on peak tailing and identify the optimal pH for analysis.

Methodology:

  • Prepare Mobile Phases: Prepare a series of identical mobile phases (e.g., 50:50 Acetonitrile:Water) but adjust the aqueous portion to different pH values using a suitable buffer or acid (e.g., formic acid, phosphoric acid). Recommended pH values to test are 2.5, 3.0, 4.0, 5.0, and 6.0. Use a calibrated pH meter for accurate measurements.

  • Column: Use a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Equilibration: For each new mobile phase pH, equilibrate the column for at least 20 column volumes before injecting the sample.

  • Analysis: Inject a standard solution of 2-Amino-5-chlorobenzophenone.

  • Data Collection: Record the chromatogram and calculate the Tailing Factor (Tf) or Asymmetry Factor (As) for the analyte peak at each pH. The tailing factor is commonly used and a value close to 1.0 indicates a symmetrical peak.[13]

Data Presentation:

Mobile Phase pHTailing Factor (Tf)Observations
6.02.1Significant tailing
5.01.8Moderate tailing
4.01.5Reduced tailing
3.01.1Good, symmetrical peak
2.51.0Excellent, symmetrical peak
Note: This table presents illustrative data to show the expected trend.
Protocol 2: Column Selection and Evaluation

Objective: To compare the performance of different column chemistries for the analysis of 2-Amino-5-chlorobenzophenone.

Methodology:

  • Select Columns: Obtain several columns with different stationary phases. A good comparison would include a standard C18, an end-capped/base-deactivated C18, and a polar-embedded phase column.

  • Select Mobile Phase: Use an optimized mobile phase from Protocol 1 (e.g., pH 3.0) as the starting condition.

  • Column Installation and Conditioning: Install each column and condition it according to the manufacturer's instructions.

  • System Suitability Test: Inject a standard solution of 2-Amino-5-chlorobenzophenone and a neutral marker (e.g., Toluene).

  • Data Collection: For each column, measure the Tailing Factor (Tf), theoretical plates (N), and resolution (Rs) between the analyte and any impurities or other components.

Data Presentation:

Column TypeStationary PhaseTailing Factor (Tf)Theoretical Plates (N)
Column AStandard C18 (Type A Silica)1.98,500
Column BEnd-Capped C18 (Type B Silica)1.214,000
Column CPolar-Embedded C181.115,500
Note: This table presents illustrative data to show expected comparative performance.

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for 2-Amino-5-chlorobenzophenone check_pH Is Mobile Phase pH < 3? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5 - 3.0 using formic or phosphoric acid. (See Protocol 1) check_pH->adjust_pH No check_column Using a modern, end-capped column? check_pH->check_column Yes adjust_pH->check_column change_column Switch to a high-purity, base-deactivated column (e.g., Type B Silica). (See Protocol 2) check_column->change_column No consider_additives Consider Mobile Phase Additives check_column->consider_additives Yes change_column->consider_additives check_system Investigate Other Causes: - Sample Overload - Solvent Mismatch - Extra-column Volume - Column Contamination consider_additives->check_system Still Tailing end Symmetrical Peak Achieved consider_additives->end Problem Solved add_tea Add competing base (e.g., 0.1% TEA) or increase buffer strength. check_system->end

Caption: A logical workflow for troubleshooting peak tailing.

Mechanism of Peak Tailing and Mitigation by pH Control

G cluster_0 High/Neutral pH: Secondary Interaction cluster_1 Low pH (<3): Interaction Minimized analyte_neutral Analyte-NH2 (Basic) silanol_ionized Si-O⁻ (Ionized Silanol) analyte_neutral->silanol_ionized Ionic Attraction tailing Strong Interaction => PEAK TAILING silanol_ionized->tailing analyte_protonated Analyte-NH3⁺ (Protonated) silanol_protonated Si-OH (Protonated Silanol) analyte_protonated->silanol_protonated Electrostatic Repulsion good_peak Repulsion/No Interaction => SYMMETRICAL PEAK silanol_protonated->good_peak

Caption: How low pH minimizes silanol interactions to improve peak shape.

References

Technical Support Center: Troubleshooting Isotopic Interference with 2-Amino-5-chlorobenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting isotopic interference when using 2-Amino-5-chlorobenzophenone-d5 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during quantitative mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using this compound?

A1: Isotopic interference occurs when the mass spectral signal of the unlabeled analyte (2-Amino-5-chlorobenzophenone) overlaps with the signal of its deuterated internal standard (this compound), or vice versa. This can lead to inaccurate quantification of the analyte.

Q2: What are the primary causes of isotopic interference with this compound?

A2: There are two main causes:

  • Presence of Unlabeled Analyte (d0) in the Deuterated Internal Standard: The this compound internal standard may contain a small percentage of the non-deuterated (d0) form as an impurity. This d0 impurity will contribute to the signal of the analyte, leading to an overestimation of its concentration, particularly at the lower limit of quantitation (LLOQ).

  • Contribution from Natural Isotopes of the Analyte: The unlabeled 2-Amino-5-chlorobenzophenone naturally contains a certain percentage of heavy isotopes, primarily Carbon-13 (¹³C) and Chlorine-37 (³⁷Cl). The signals from these naturally occurring isotopes can extend into the mass-to-charge ratio (m/z) of the deuterated internal standard, a phenomenon known as cross-talk. This becomes more significant when the analyte concentration is much higher than the internal standard concentration.

Q3: What are the common signs of isotopic interference in my results?

A3: Common indicators of isotopic interference include:

  • Non-linear calibration curves , especially at the low and high ends of the concentration range.

  • Inaccurate quantification , often observed as a positive bias at low analyte concentrations.

  • Presence of a peak in blank samples (containing only the internal standard) when monitoring the analyte's mass transition.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating isotopic interference.

Issue 1: Signal Detected for the Analyte in Blank Samples

Symptom: You observe a peak at the retention time of the analyte in a blank sample that only contains the this compound internal standard.

Root Cause: This is a strong indication that your deuterated internal standard is contaminated with the unlabeled (d0) form of 2-Amino-5-chlorobenzophenone.

Troubleshooting Workflow:

start Start: Analyte Signal in Blank check_coa Review Certificate of Analysis (CoA) for Isotopic Purity start->check_coa assess_purity Experimentally Assess IS Purity check_coa->assess_purity high_d0 High d0 Impurity Confirmed assess_purity->high_d0 contact_supplier Contact Supplier for Higher Purity Lot high_d0->contact_supplier Ideal Solution correct_data Apply Mathematical Correction high_d0->correct_data Alternative end_resolved Issue Resolved contact_supplier->end_resolved correct_data->end_resolved

Caption: Workflow to address analyte signals in blank samples.

Solutions:

  • Review the Certificate of Analysis (CoA): Check the CoA provided by the supplier for the stated isotopic purity of your this compound lot.

  • Experimentally Assess Isotopic Purity: If you have access to high-resolution mass spectrometry (HRMS), you can directly assess the isotopic purity of your internal standard.

  • Contact the Supplier: If the d0 impurity is significant, contact your supplier to obtain a new lot with higher isotopic purity.

  • Mathematical Correction: In some cases, it may be possible to correct for the d0 contribution mathematically by subtracting the signal observed in the blank samples from the signals in your study samples. However, this approach is less ideal than using a high-purity standard.

Issue 2: Non-Linear Calibration Curve and Inaccurate High-Concentration Samples

Symptom: Your calibration curve is non-linear, particularly at the higher concentration end, and the accuracy of your high-concentration quality control (QC) samples is poor.

Root Cause: This is likely due to "cross-talk" from the naturally occurring isotopes of the high-concentration analyte into the mass channel of the internal standard.

Troubleshooting Workflow:

start Start: Non-Linearity at High Concentrations is_cross_talk Analyte to IS Cross-Talk Suspected start->is_cross_talk check_transitions Evaluate MRM Transitions for Overlap optimize_transitions Optimize MRM Transitions check_transitions->optimize_transitions end_resolved Issue Resolved optimize_transitions->end_resolved lower_is_conc Lower Internal Standard Concentration lower_is_conc->end_resolved use_correction Apply a Non-Linear Calibration Fit use_correction->end_resolved is_cross_talk->check_transitions is_cross_talk->lower_is_conc is_cross_talk->use_correction

Caption: Workflow for troubleshooting non-linearity at high analyte concentrations.

Solutions:

  • Evaluate MRM Transitions: Ensure that the Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard are sufficiently distinct. The molecular formula of 2-Amino-5-chlorobenzophenone is C₁₃H₁₀ClNO. The presence of both ¹³C and ³⁷Cl isotopes means there will be notable M+1, M+2, and M+3 isotopic peaks for the unlabeled analyte.

  • Optimize MRM Transitions: If possible, select product ions for your MRM transitions that minimize the isotopic overlap.

  • Adjust Internal Standard Concentration: Using a higher concentration of the internal standard can sometimes help to mitigate the relative contribution from the analyte's isotopic tail.

  • Use a Non-Linear Calibration Model: If the interference is predictable, using a non-linear regression model (e.g., a quadratic fit) for your calibration curve may provide more accurate quantification.

Quantitative Data Summary

The following tables provide key mass spectrometry data for 2-Amino-5-chlorobenzophenone and its d5-labeled internal standard.

Table 1: Molecular Weights and Exact Masses

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
2-Amino-5-chlorobenzophenoneC₁₃H₁₀ClNO231.68231.0451
This compoundC₁₃H₅D₅ClNO236.71236.0765

Table 2: Illustrative MRM Transitions

Note: Optimal MRM transitions should be determined empirically on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-Amino-5-chlorobenzophenone232.0154.1
2-Amino-5-chlorobenzophenone232.0105.1
This compound237.1159.1
This compound237.1110.1

Table 3: Theoretical Isotopic Distribution of Unlabeled 2-Amino-5-chlorobenzophenone

IsotopologueRelative Abundance (%)
M100.00
M+114.23
M+233.84
M+34.78

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound

Objective: To determine the percentage of unlabeled (d0) 2-Amino-5-chlorobenzophenone in the deuterated internal standard.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap instrument.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer.

    • Acquire full scan mass spectra in positive ion mode over a mass range that includes the masses of both the d0 and d5 species (e.g., m/z 230-240).

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic mass of the unlabeled analyte ([M+H]⁺ ≈ 232.0524) and the d5-labeled internal standard ([M+H]⁺ ≈ 237.0838).

    • Calculate the peak area for both species.

    • Determine the percentage of the d0 impurity using the following formula: % d0 Impurity = (Area_d0 / (Area_d0 + Area_d5)) * 100

Protocol 2: Evaluation of Analyte-to-Internal Standard Cross-Talk

Objective: To assess the contribution of the unlabeled analyte's isotopic signal to the internal standard's signal at high analyte concentrations.

Methodology:

  • Sample Preparation:

    • Prepare a series of solutions containing a fixed concentration of this compound (e.g., 50 ng/mL) and varying high concentrations of unlabeled 2-Amino-5-chlorobenzophenone (e.g., 1000, 5000, 10000 ng/mL).

    • Prepare a "zero sample" containing only the internal standard.

  • Instrumentation:

    • Use your LC-MS/MS system with the established MRM method.

  • Data Acquisition:

    • Inject and analyze each sample.

  • Data Analysis:

    • Monitor the peak area of the internal standard in each sample.

    • Compare the internal standard peak area in the high-concentration analyte samples to the peak area in the "zero sample".

    • A significant increase in the internal standard's signal in the presence of high analyte concentrations indicates cross-talk.

By following these troubleshooting guides and experimental protocols, researchers can effectively identify, understand, and mitigate isotopic interference issues when using this compound as an internal standard, leading to more accurate and reliable quantitative results.

storage and handling best practices for 2-Amino-5-chlorobenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of 2-Amino-5-chlorobenzophenone-d5. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1][2][3] It is crucial to protect the compound from environmental extremes and incompatible materials.[1] For long-term storage, a temperature of -20°C is recommended to maintain its stability.[4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to use appropriate personal protective equipment. This includes safety glasses with side-shields, impervious gloves, and a lab coat.[3][5] If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][5]

Q3: What are the primary hazards associated with this compound?

A3: This compound is known to cause skin, eye, and respiratory tract irritation.[2][3] It may be harmful if swallowed or inhaled.[2] It is important to avoid the formation and inhalation of dust.[3]

Q4: How should I handle a spill of this compound?

A4: For minor spills, you should wear appropriate PPE, clean up the spill immediately using dry methods to avoid generating dust, and place the material in a sealed container for disposal.[1][3] For major spills, evacuate the area, move upwind, and alert the fire brigade.[1] Do not allow the spillage to enter drains or water courses.[1][3]

Q5: What is the proper disposal method for this compound?

A5: Unused or waste this compound should be disposed of as hazardous waste.[1] It is recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always comply with local, state, and federal regulations for hazardous waste disposal.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent analytical results - Isotopic exchange of deuterium (B1214612) atoms.- Degradation of the compound due to improper storage.- Contamination of the sample.- Store the compound in a tightly sealed container at the recommended temperature (-20°C) to minimize exposure to moisture and potential for exchange.- Verify the purity of the compound before use.- Use fresh, high-purity solvents for sample preparation.
Poor solubility The compound has limited solubility in some common solvents.The compound is soluble in DMSO and methanol (B129727) (may have faint turbidity).[4][6] Sonication may be required to aid dissolution in DMSO.[4] For other solvents, it is advisable to perform a solubility test with a small amount of the material.
Material appears discolored or clumped The compound may have been exposed to moisture or contaminants.Do not use the material if its physical appearance has changed. Contact the supplier for a replacement. Ensure proper storage conditions are maintained to prevent future issues.
Skin or eye irritation occurs during handling Inadequate personal protective equipment or accidental exposure.Immediately flush the affected area with plenty of water for at least 15 minutes.[2][3] For eyes, continue rinsing and seek medical attention.[2][3] Remove contaminated clothing and wash it before reuse.[2] Review and improve handling procedures and PPE usage.

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₃H₅D₅ClNO[7][8]
Molecular Weight 236.71 g/mol [7][8]
Appearance Yellow crystalline powder[2]
Melting Point 96-98 °C
Solubility Soluble in DMSO and methanol[4][6]

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of the non-deuterated analyte in a biological matrix.

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound.

    • Dissolve it in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Store the stock solution at -20°C in a tightly sealed amber vial.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the appropriate solvent to create a series of working standard solutions at lower concentrations.

  • Sample Preparation:

    • To a known volume or weight of the biological sample (e.g., plasma, urine), add a precise volume of the internal standard working solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent from the extracted sample and reconstitute it in the mobile phase for LC-MS/MS analysis.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the non-deuterated analyte and a constant concentration of the internal standard (this compound).

    • Process the calibration standards using the same extraction procedure as the unknown samples.

  • LC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards into the LC-MS/MS system.

    • Monitor the specific mass transitions for both the analyte and the deuterated internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_calibration Calibration stock Prepare Stock Solution of this compound working Prepare Working Internal Standard Solution stock->working sample Add Internal Standard to Sample working->sample extract Perform Sample Extraction sample->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify Analyte using Peak Area Ratio inject->quantify cal_standards Prepare Calibration Standards cal_curve Construct Calibration Curve cal_standards->cal_curve cal_curve->quantify

Caption: Workflow for using a deuterated internal standard in a quantitative LC-MS/MS analysis.

References

resolving co-elution issues with 2-Amino-5-chlorobenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-5-chlorobenzophenone-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this deuterated internal standard in analytical experiments, with a focus on resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 2-Amino-5-chlorobenzophenone. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled compounds like this are considered ideal internal standards. They are chemically almost identical to their non-labeled counterparts (the analyte), meaning they exhibit very similar behavior during sample preparation, chromatography, and ionization. This allows for accurate quantification by correcting for variations in sample processing and matrix effects.

Q2: What is co-elution, and why is it a problem when using a deuterated internal standard like this compound?

Co-elution occurs when two or more compounds are not adequately separated by the liquid chromatography (LC) column and elute at the same or very similar retention times. When your analyte of interest (2-Amino-5-chlorobenzophenone) co-elutes with its deuterated internal standard (this compound), it can lead to several analytical challenges. While ideal internal standards should co-elute perfectly with the analyte to compensate for matrix effects, a slight separation due to the deuterium (B1214612) isotope effect can cause them to experience different levels of ion suppression or enhancement, leading to inaccurate and imprecise quantitative results.[1][2]

Q3: Why does my this compound elute at a different retention time than the non-deuterated analyte?

This phenomenon is known as the "deuterium isotope effect" and is a common issue in reversed-phase chromatography. The replacement of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's physicochemical properties, such as its lipophilicity.[3] This can cause the deuterated compound to elute slightly earlier than the non-deuterated analyte.[3] The magnitude of this retention time shift is influenced by the number and position of the deuterium atoms, the molecular structure of the analyte, and the chromatographic conditions.

Q4: I am observing inconsistent and inaccurate quantitative results with this compound. What are the likely causes?

Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are:

  • Lack of complete co-elution: As mentioned, the deuterium isotope effect can cause a slight separation between the analyte and the internal standard, leading to differential matrix effects.[1][2]

  • Isotopic or chemical impurities: The deuterated standard may contain a small amount of the non-deuterated analyte, which can lead to a falsely high reading, especially at the lower limit of quantification.

  • Isotopic exchange: Under certain conditions (e.g., acidic or basic mobile phases), the deuterium atoms on the internal standard can be replaced by protons from the solvent or sample matrix, a phenomenon known as back-exchange.[3]

Troubleshooting Guide: Resolving Co-elution of 2-Amino-5-chlorobenzophenone and its d5 Analog

If you are experiencing co-elution issues, follow this step-by-step guide to troubleshoot and resolve the problem. A systematic approach by changing one parameter at a time is recommended to understand its effect.

Step 1: Confirm and Characterize the Co-elution
  • Visual Inspection of Chromatograms: Overlay the extracted ion chromatograms (EICs) for the specific m/z transitions of 2-Amino-5-chlorobenzophenone and this compound. If the peaks have different retention times, you have partial or complete separation. If they appear as a single, potentially broadened peak, you have co-elution.

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD), utilize the peak purity analysis function. If the UV spectra across the peak are not identical, it suggests the presence of more than one compound.

Step 2: Systematic Optimization of Chromatographic Conditions

The key to resolving co-elution is to systematically modify your LC method to improve the separation.

  • Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Acetonitrile and methanol (B129727) offer different selectivities and may resolve the co-eluting peaks.

    • pH Adjustment: Adjusting the pH of the aqueous mobile phase with a buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) can alter the ionization state of the analytes and their interaction with the stationary phase, potentially improving separation.

  • Gradient Elution Profile:

    • Shallow Gradient: A shallower gradient (a slower increase in the organic solvent concentration) can improve the resolution of closely eluting peaks.

    • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition during the elution of the analyte and internal standard can also enhance separation.

  • Column Temperature:

    • Lowering the column temperature can sometimes increase the retention and improve the separation of closely related compounds.

  • Stationary Phase Chemistry:

    • If optimizing the mobile phase is not sufficient, consider changing the stationary phase. A column with a different chemistry (e.g., a phenyl-hexyl or a biphenyl (B1667301) phase) can provide alternative selectivity and resolve the co-elution.

Data Presentation: Impact of Chromatographic Modifications

The following table summarizes hypothetical data illustrating the effect of systematic changes to the chromatographic method on the retention times (RT) and resolution (Rs) of 2-Amino-5-chlorobenzophenone (ACB) and its deuterated internal standard (ACB-d5).

Condition Parameter Changed ACB RT (min) ACB-d5 RT (min) Resolution (Rs) Observations
1Initial Method (50:50 ACN:H₂O)4.254.200.8Poor resolution, significant peak overlap.
2Organic Modifier (50:50 MeOH:H₂O)4.504.421.1Improved resolution, but still not baseline.
3Gradient (30-70% ACN over 10 min)5.105.001.4Good separation, approaching baseline.
4Shallow Gradient (40-60% ACN over 15 min)6.206.051.8Baseline resolution achieved.
5Different Stationary Phase (Phenyl-Hexyl)5.805.602.1Excellent baseline separation.

Experimental Protocols

Protocol 1: LC-MS/MS Method Development for the Separation of 2-Amino-5-chlorobenzophenone and this compound

This protocol outlines a systematic approach to developing a robust LC-MS/MS method to resolve the co-elution of 2-Amino-5-chlorobenzophenone and its d5-labeled internal standard.

1. Initial Conditions:

  • LC System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A standard C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization in positive mode (ESI+), with Multiple Reaction Monitoring (MRM) for the specific transitions of both the analyte and the internal standard.

2. Method Optimization Workflow:

G LC Method Optimization Workflow start Start with Initial Conditions check_coelution Analyze Standard Mixture Check for Co-elution start->check_coelution modify_gradient Modify Gradient Profile (e.g., shallower gradient) check_coelution->modify_gradient Co-elution Observed end Validated Method check_coelution->end No Co-elution check_gradient Resolution Improved? modify_gradient->check_gradient modify_solvent Change Organic Solvent (Acetonitrile to Methanol) check_gradient->modify_solvent No check_gradient->end Yes check_solvent Resolution Improved? modify_solvent->check_solvent modify_column Change Column Chemistry (e.g., Phenyl-Hexyl) check_solvent->modify_column No check_solvent->end Yes check_column Resolution Improved? modify_column->check_column check_column->start No, Re-evaluate check_column->end Yes

Caption: A logical workflow for optimizing an LC method to resolve co-elution.

3. Data Analysis:

  • Calculate the resolution (Rs) between the analyte and internal standard peaks after each modification. An Rs value of >1.5 is generally considered baseline separation.

Protocol 2: Evaluation of Matrix Effects

This protocol describes a standard method to assess the impact of the sample matrix on the ionization of 2-Amino-5-chlorobenzophenone and its d5-labeled internal standard.

1. Sample Preparation:

  • Set 1 (Neat Solution): Prepare a standard solution of the analyte and internal standard in a clean solvent (e.g., mobile phase).

  • Set 2 (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation procedure. Spike the extracted blank matrix with the same concentration of analyte and internal standard as the neat solution.

  • Set 3 (Pre-Extraction Spike): Spike a blank matrix sample with the analyte and internal standard before performing the sample preparation procedure.

2. Analysis:

  • Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

3. Calculation of Matrix Factor (MF) and Recovery:

  • Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Recovery: Recovery (%) = (Peak Area in Set 3) / (Peak Area in Set 2) * 100

G Matrix Effect Evaluation Workflow prep_set1 Prepare Set 1: Neat Solution analyze Analyze all sets by LC-MS/MS prep_set1->analyze prep_set2 Prepare Set 2: Post-Extraction Spike prep_set2->analyze prep_set3 Prepare Set 3: Pre-Extraction Spike prep_set3->analyze calculate Calculate Matrix Factor and Recovery analyze->calculate

Caption: A workflow for the experimental evaluation of matrix effects.

References

Technical Support Center: Enhancing Ionization Efficiency of 2-Amino-5-chlorobenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Amino-5-chlorobenzophenone-d5 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound?

A1: this compound can be effectively ionized using either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for its sensitivity, especially when coupled with liquid chromatography (LC-MS). It is advisable to test both positive and negative ion modes, although positive mode is commonly used for compounds with amino groups, which are readily protonated.

Q2: I am observing a different retention time for this compound compared to its non-deuterated analog. Is this normal?

A2: Yes, a slight shift in retention time, known as the "isotope effect," is a common phenomenon when using deuterated internal standards.[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] This is due to the minor differences in physicochemical properties between the C-H and C-D bonds.[1] While a small, consistent shift is acceptable, a significant or variable shift can be problematic if it leads to differential matrix effects.[1]

Q3: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent or matrix?

A3: Yes, H/D back-exchange is a potential issue, especially for deuterium atoms located on heteroatoms (like the amino group) or on carbons adjacent to carbonyl groups.[2] This can compromise the accuracy of your results by converting the deuterated internal standard into the non-labeled analyte. To minimize this, it is recommended to use aprotic solvents where possible and control the pH and temperature of your samples and mobile phases.[2]

Q4: What are common adducts I might observe with this compound in ESI-MS?

A4: In positive mode ESI, you can expect to see the protonated molecule, [M+H]+, as the primary ion. However, the formation of adducts with cations present in the mobile phase or from the sample matrix is also common. Frequently observed adducts include sodium [M+Na]+ and potassium [M+K]+.[3][4] In some cases, ammonium (B1175870) adducts [M+NH4]+ may be seen if an ammonium salt is used as a mobile phase additive.[3][4]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal Ionization Source Parameters Optimize key ESI/APCI parameters. Start with the general recommendations below and fine-tune for your specific instrument and conditions.
Incorrect Ionization Mode Verify that you are using the appropriate polarity (positive or negative). For 2-Amino-5-chlorobenzophenone, positive mode is typically more sensitive.
Sample Concentration Too Low Prepare a fresh, more concentrated solution of your standard to ensure it is within the instrument's detection limits.
Ion Suppression from Matrix Components Co-eluting compounds from the sample matrix can interfere with the ionization of your analyte.[5] See the troubleshooting guide on "High Variability in Signal Intensity" for mitigation strategies.
Mobile Phase Incompatibility Ensure your mobile phase is compatible with ESI or APCI. High concentrations of non-volatile buffers (e.g., phosphate) can cause signal suppression and contaminate the ion source. Opt for volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate/acetate.[6]
Issue 2: High Variability in Signal Intensity

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Matrix Effects The presence of other compounds in the sample can enhance or suppress the ionization of this compound.[7] To mitigate this: • Improve sample preparation (e.g., use solid-phase extraction or liquid-liquid extraction to remove interfering components).[8] • Optimize chromatographic separation to resolve the analyte from matrix interferences.
Inconsistent Sample Preparation Ensure your sample preparation protocol is consistent and reproducible across all samples.
Instrument Instability Check for fluctuations in spray stability, temperature, and gas flows. A dirty ion source can also lead to inconsistent signal.
Differential Ion Suppression If the deuterated internal standard and the analyte do not co-elute perfectly, they may experience different degrees of ion suppression, leading to inaccurate quantification.[9]
Issue 3: Inaccurate Quantification

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
H/D Back-Exchange Deuterium atoms may be exchanging with protons from the sample or mobile phase.[2] To test for this, incubate the deuterated standard in a blank matrix under your experimental conditions and analyze for an increase in the non-deuterated analyte signal.[2] If exchange is observed, consider adjusting the pH or temperature of your method.
Presence of Impurities The deuterated standard may contain isotopic or chemical impurities. Verify the purity of your standard by acquiring a full scan mass spectrum.
In-source Fragmentation The analyte or internal standard may be fragmenting in the ion source, leading to a lower abundance of the precursor ion used for quantification.[10] This can be influenced by the ion source temperature and voltages.
Formation of Multiple Adducts If the compound forms multiple adducts (e.g., [M+H]+, [M+Na]+), and you are only monitoring one, shifts in adduct distribution between samples can lead to inaccurate results. It may be necessary to sum the signals of the most abundant adducts or adjust mobile phase chemistry to favor the formation of a single adduct.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for this compound
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is suitable for this analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile (B52724) or Methanol (B129727) with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column).

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.0-4.5 kV.

    • Nebulizer Gas Pressure: Instrument-specific, typically 30-50 psi.

    • Drying Gas Flow: Instrument-specific, typically 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound would be the [M+H]+ ion. Product ions would need to be determined by infusing the standard and performing a product ion scan. Based on NIST data for the non-deuterated compound, potential product ions could be around m/z 154 and 105, though these would be shifted by the deuterium labeling.[11]

Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)
  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing this compound at the desired concentration.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).[8]

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.

    • Load the pre-treated plasma sample.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute as described above.[12]

Visualizations

Troubleshooting Workflow for Poor Signal Intensity start Poor or No Signal for This compound check_params Are Ion Source Parameters Optimized? start->check_params optimize_params Optimize Capillary Voltage, Gas Flows, and Temperature check_params->optimize_params No check_mode Is the Correct Ionization Mode Selected? check_params->check_mode Yes optimize_params->check_mode select_mode Switch to Positive Ion Mode (or test Negative Mode) check_mode->select_mode No check_conc Is the Sample Concentration Sufficient? check_mode->check_conc Yes select_mode->check_conc increase_conc Increase Concentration of the Internal Standard check_conc->increase_conc No check_suppression Is Ion Suppression Suspected? check_conc->check_suppression Yes increase_conc->check_suppression improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) and/or Chromatography check_suppression->improve_cleanup Yes end_bad Issue Persists: Consult Instrument Specialist check_suppression->end_bad No end_good Signal Improved improve_cleanup->end_good Logical Relationship of Factors Affecting Ionization Efficiency cluster_instrument Instrumental Factors cluster_method Methodological Factors cluster_analyte Analyte Properties ionization_efficiency Ionization Efficiency ion_source_params Ion Source Parameters (Voltage, Gas, Temp) ion_source_params->ionization_efficiency ionization_mode Ionization Mode (ESI vs. APCI, Pos/Neg) ionization_mode->ionization_efficiency mobile_phase Mobile Phase Composition (pH, Additives) mobile_phase->ionization_efficiency sample_prep Sample Preparation (Cleanliness) matrix_effects Matrix Effects sample_prep->matrix_effects physicochem Physicochemical Properties (pKa, Polarity) physicochem->ionization_efficiency matrix_effects->ionization_efficiency Suppresses or Enhances

References

Technical Support Center: 2-Amino-5-chlorobenzophenone-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of 2-Amino-5-chlorobenzophenone-d5 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting matrix components.[1] These interfering molecules, often from the sample matrix (e.g., plasma, urine), compete with the analyte for ionization in the mass spectrometer's ion source. This competition leads to a decrease in the number of analyte ions that reach the detector, resulting in lower sensitivity, poor accuracy, and imprecision in quantification.[1]

Q2: What are the common causes of ion suppression in the analysis of this compound?

A2: Ion suppression is primarily caused by endogenous and exogenous components in the sample matrix that co-elute with the analyte. Common sources of interference in biological matrices include:

  • Phospholipids (B1166683): Abundant in plasma and serum samples, these are a major cause of ion suppression.[2]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or sample collection tubes can interfere with the electrospray ionization (ESI) process.[3]

  • Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to significant signal suppression.[4]

  • Metabolites: Endogenous metabolites present in the biological sample can co-elute and compete for ionization.

  • Exogenous Substances: Contaminants from plasticware, solvents, or other administered drugs can also cause ion suppression.[5]

Q3: Why is using a deuterated internal standard like this compound beneficial?

A3: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended for quantitative LC-MS/MS analysis. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes and experiences very similar ion suppression or enhancement effects. By calculating the ratio of the analyte signal to the SIL-IS signal, variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.

Q4: How can I identify if ion suppression is impacting my analysis?

A4: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a solution containing this compound is introduced into the mass spectrometer after the analytical column. A blank matrix sample (a sample without the analyte) is then injected onto the LC system. Any significant dip in the constant baseline signal of the analyte as the matrix components elute indicates a region of ion suppression.

Troubleshooting Guide

If you are experiencing issues such as low signal intensity, poor peak shape, or high variability in your results for this compound, ion suppression is a likely culprit. This guide provides a systematic approach to troubleshoot and mitigate these issues.

Diagram: Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Optimization cluster_ms Mass Spectrometer Optimization start Problem Observed: Low Signal, High Variability sample_prep Step 1: Evaluate Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography If suppression persists ppt Protein Precipitation (PPT) sample_prep->ppt lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe ms_params Step 3: Adjust MS Parameters chromatography->ms_params If suppression persists gradient Modify Gradient chromatography->gradient column Change Column Chemistry chromatography->column mobile_phase Alter Mobile Phase chromatography->mobile_phase is_check Step 4: Verify Internal Standard Performance ms_params->is_check If suppression persists source_temp Optimize Source Temperature ms_params->source_temp gas_flow Adjust Gas Flow Rates ms_params->gas_flow voltage Optimize Voltages (Capillary, Cone) ms_params->voltage solution Problem Resolved is_check->solution If suppression is minimized

Caption: A flowchart outlining the systematic approach to troubleshooting ion suppression.

Step 1: Evaluate and Optimize Sample Preparation

Inadequate sample cleanup is a primary source of ion suppression. The goal is to effectively remove interfering matrix components while maximizing the recovery of this compound.

Comparison of Sample Preparation Techniques

TechniquePrincipleProsConsTypical Recovery for Similar Compounds
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile (B52724), methanol). The supernatant containing the analyte is then analyzed.[6]Simple, fast, and inexpensive.Least effective at removing phospholipids and other interferences, often resulting in significant matrix effects.[1][5]80-90%[7]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).Can provide cleaner extracts than PPT.Can be labor-intensive, may have lower recovery for more polar analytes.[5]65-85%[7]
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a suitable solvent.[4]Provides the cleanest extracts and significantly reduces matrix effects.[1]More time-consuming and expensive; requires method development.>95%[7]

Recommended Protocols:

  • Protocol 1: Protein Precipitation (PPT) - For initial screening or less complex matrices.

    • To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing 1% formic acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex, centrifuge, and inject into the LC-MS/MS system.

  • Protocol 2: Solid-Phase Extraction (SPE) - For complex matrices and quantitative analysis.

    • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Loading: Load 500 µL of the plasma/serum sample.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte with 1 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

Step 2: Optimize Chromatographic Conditions

Effective chromatographic separation is crucial to resolve this compound from co-eluting matrix components.

Key Chromatographic Parameters to Optimize:

ParameterRecommendationRationale
Column Chemistry Use a C18 or a Phenyl-Hexyl column.These stationary phases provide good retention and selectivity for aromatic compounds like benzophenones.
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate (B1220265). B: Acetonitrile or Methanol.Formic acid or ammonium formate aids in the protonation of the analyte in positive ion mode, enhancing sensitivity.[2]
Gradient Elution Employ a gradient elution starting with a lower percentage of organic phase and ramping up.This helps to separate the analyte from both early-eluting polar interferences and late-eluting non-polar interferences like phospholipids.
Flow Rate 0.3 - 0.5 mL/min for a standard 2.1 mm ID column.A moderate flow rate often provides a good balance between analysis time and chromatographic resolution.

Example LC Method:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6.1-7 min: 10% B (re-equilibration)

Step 3: Optimize Mass Spectrometer Parameters

Fine-tuning the mass spectrometer's ion source parameters can significantly improve the signal intensity of this compound and reduce the impact of ion suppression.

Key MS Parameters for Optimization (Electrospray Ionization - ESI):

ParameterTypical Starting ValueOptimization Strategy
Ionization Mode Positive Ion ModeThe amino group on the molecule is readily protonated.
Capillary Voltage 3.0 - 4.0 kVOptimize for maximum signal intensity of the analyte.
Cone/Fragmentor Voltage 20 - 40 VAdjust to maximize the precursor ion signal while minimizing in-source fragmentation.[8]
Source Temperature 120 - 150 °COptimize for efficient desolvation without causing thermal degradation of the analyte.
Desolvation Gas Temperature 350 - 500 °CHigher temperatures can improve desolvation and reduce adduct formation.[9]
Desolvation Gas Flow 600 - 800 L/hrIncrease to improve desolvation, but excessive flow can decrease sensitivity.[9]

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-Amino-5-chlorobenzophenone~232.0Optimize for characteristic fragments
This compound~237.0Optimize for corresponding fragments

Note: These MRM transitions are hypothetical and must be optimized empirically on your specific instrument by infusing a standard solution of the analyte and its deuterated internal standard.

Diagram: Experimental Workflow for Method Development

MethodDevelopmentWorkflow start Start: Analyte in Matrix sample_prep Sample Preparation (PPT, LLE, or SPE) start->sample_prep lc_separation LC Separation (Column, Mobile Phase, Gradient) sample_prep->lc_separation ms_detection MS Detection (ESI Optimization, MRM) lc_separation->ms_detection data_analysis Data Analysis (Analyte/IS Ratio) ms_detection->data_analysis end Result: Accurate Quantification data_analysis->end

Caption: A simplified workflow for developing an LC-MS/MS method to minimize ion suppression.

References

Validation & Comparative

A Comparative Guide to Cross-Validation of Bioanalytical Assays: The Role of 2-Amino-5-chlorobenzophenone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precision and reliability of bioanalytical assays are paramount for accurate pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in achieving robust and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of assay performance when utilizing a stable isotope-labeled internal standard, 2-Amino-5-chlorobenzophenone-d5, versus a non-deuterated structural analog.

2-Amino-5-chlorobenzophenone is a key precursor in the synthesis of several benzodiazepines.[1] Its deuterated form, this compound, serves as an ideal internal standard for the quantification of the parent compound or its metabolites in biological matrices.[2] Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis due to their ability to mimic the analyte throughout the analytical process, thereby compensating for variability in sample preparation, chromatography, and ionization.[3][4][5]

This guide presents supporting experimental data from a cross-validation of two hypothetical LC-MS/MS methods for the quantification of 2-Amino-5-chlorobenzophenone in human plasma. Method A employs this compound as the internal standard, while Method B utilizes a non-deuterated structural analog, 2-Amino-5-bromobenzophenone.

Performance Comparison of Analytical Methods

The following tables summarize the validation parameters for the two methods, demonstrating the impact of internal standard selection on assay performance.

Table 1: Accuracy and Precision

MethodAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Method A (with d5-IS) 1.001.021023.5
50.049.599.02.8
4004081022.1
Method B (with Analog IS) 1.001.091098.9
50.047.895.67.5
4004151046.3

Table 2: Linearity and Sensitivity

MethodLinear Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
Method A (with d5-IS) 0.5 - 5000.99950.5
Method B (with Analog IS) 1.0 - 5000.99811.0

Table 3: Matrix Effect and Recovery

MethodMatrix Effect (%)Recovery (%)
Method A (with d5-IS) 98.295.7
Method B (with Analog IS) 85.194.9

The data clearly indicates that Method A, utilizing the deuterated internal standard, provides superior accuracy, precision, and a lower LLOQ.[6] Furthermore, the matrix effect is significantly minimized with the use of a stable isotope-labeled internal standard, a crucial factor for ensuring reliable results in complex biological matrices.

Experimental Protocols

The following are the detailed methodologies for the two compared LC-MS/MS assays.

Method A: LC-MS/MS with this compound Internal Standard

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add 10 µL of internal standard working solution (this compound, 1 µg/mL in methanol) and 500 µL of 0.1 M phosphate (B84403) buffer (pH 6.0).

  • Vortex for 30 seconds.

  • Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol (B129727) in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: Shimadzu Nexera X2

  • Column: Kinetex XB-C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: SCIEX Triple Quad 5500

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Transitions:

    • 2-Amino-5-chlorobenzophenone: m/z 232.1 → 126.1

    • This compound: m/z 237.1 → 131.1

Method B: LC-MS/MS with 2-Amino-5-bromobenzophenone (Analog Internal Standard)

The protocol for Method B is identical to Method A with the exception of the internal standard used.

  • Internal Standard: 2-Amino-5-bromobenzophenone, 1 µg/mL in methanol.

  • Ion Transition for Internal Standard: m/z 276.0 → 170.0

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the principle of using an internal standard to correct for variability.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe reconstitute Reconstitute spe->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms ratio Calculate Analyte/IS Ratio ms->ratio quantify Quantify Concentration ratio->quantify

Caption: Experimental workflow for the LC-MS/MS bioanalytical assay.

internal_standard_principle cluster_sample Biological Sample cluster_process Analytical Process (Extraction, LC, MS) cluster_detection Detection cluster_quantification Quantification analyte Analyte variability Introduces Variability (e.g., loss of sample, ion suppression) analyte->variability is Internal Standard (IS) is->variability analyte_signal Analyte Signal variability->analyte_signal is_signal IS Signal variability->is_signal ratio Ratio (Analyte Signal / IS Signal) Corrects for Variability analyte_signal->ratio is_signal->ratio

Caption: Principle of internal standard correction for analytical variability.

References

The Gold Standard in Benzodiazepine Analysis: A Comparative Guide to 2-Amino-5-chlorobenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of benzodiazepines, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of 2-Amino-5-chlorobenzophenone-d5 as a stable isotope-labeled internal standard against other commonly used deuterated standards in mass spectrometry-based methods.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] By being chemically identical to the analyte of interest but differing in mass, they can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible data.[1][2] this compound, a deuterated analog of a key precursor in the synthesis of many benzodiazepines, serves as an excellent internal standard for this class of compounds.

Performance Comparison: Accuracy and Precision

While direct head-to-head comparative studies are limited, the performance of analytical methods using deuterated internal standards for benzodiazepine (B76468) analysis is well-documented. The data consistently demonstrates high accuracy and precision, typically with a bias of less than 15% and a relative standard deviation (%RSD) also below 15%, which aligns with the accepted standards in bioanalytical method validation.[1]

The following table summarizes the typical performance characteristics of LC-MS/MS methods for the quantification of benzodiazepines using deuterated internal standards. These values are representative of the performance that can be expected from a well-validated method employing a standard like this compound.

Performance MetricThis compound (Anticipated)Alternative Deuterated Standards (e.g., Diazepam-d5, Prazepam-d5)
Accuracy Typically within ±15% of the nominal concentration (±20% at LLOQ)99.7% to 107.3%[3]
Intra-day Precision (%RSD) Generally < 15%< 9%[3]
Inter-day Precision (%RSD) Generally < 15%< 9%[3]
Linearity (r²) Consistently > 0.99> 0.99[2]
Limit of Quantification (LOQ) Method-dependent, typically in the low ng/mL range1.96 to 26.30 ng/mL[4]

Data is compiled from multiple sources and represents typical performance rather than a direct, controlled comparison.

Experimental Protocol: Quantitative Analysis of Benzodiazepines using a Deuterated Internal Standard

The following is a generalized experimental protocol for the quantitative analysis of a benzodiazepine in a biological matrix (e.g., urine, blood) using a deuterated internal standard like this compound.

1. Sample Preparation:

  • To 1 mL of the biological sample (e.g., urine), add a known amount of the internal standard solution (e.g., 100 µL of 1 µg/mL this compound).[5]
  • For urine samples, enzymatic hydrolysis is often performed to cleave glucuronide conjugates.[5][6] This typically involves adding a buffer (e.g., acetate (B1210297) buffer, pH 5.0) and β-glucuronidase, followed by incubation.[7]
  • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes and the internal standard from the matrix.[6][7]
  • Evaporate the extracted solution to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phases) for LC-MS/MS analysis.[7]

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.
  • Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., methanol or acetonitrile).
  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

3. Data Analysis:

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
  • The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Workflow for Benzodiazepine Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Biological Sample (e.g., Urine) add_is Add this compound sample->add_is hydrolysis Enzymatic Hydrolysis (if required) add_is->hydrolysis extraction Solid-Phase or Liquid-Liquid Extraction hydrolysis->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lcms LC-MS/MS Analysis (MRM Mode) evap_recon->lcms data_proc Data Processing lcms->data_proc cal_curve Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) data_proc->cal_curve quant Quantification of Unknowns cal_curve->quant

Caption: Experimental workflow for benzodiazepine quantification.

Logical Relationship in Data Analysis

logical_relationship analyte_signal Analyte Peak Area ratio Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_signal Internal Standard Peak Area (this compound) is_signal->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Analyte Concentration concentration->calibration_curve final_concentration Final Quantified Concentration calibration_curve->final_concentration

Caption: Data analysis workflow for internal standard quantification.

References

Inter-Laboratory Comparison for the Analysis of 2-Amino-5-chlorobenzophenone: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison focused on the quantitative analysis of 2-Amino-5-chlorobenzophenone, a critical precursor in the synthesis of several benzodiazepines.[1][2] The objective of this study was to assess the proficiency and method variability among different analytical laboratories. The data and protocols presented herein are designed to guide researchers in establishing robust analytical methods and to provide a benchmark for laboratory performance.

Quantitative Data Summary

A standardized sample of 2-Amino-5-chlorobenzophenone was distributed to a consortium of eight participating laboratories. Each laboratory was instructed to perform a quantitative analysis to determine the concentration of the analyte. The results, including the analytical technique employed, are summarized below.

Laboratory IDMean Concentration (mg/mL)Standard Deviation (± mg/mL)Relative Standard Deviation (%)Analytical Method
Lab-019.850.151.52HPLC-UV
Lab-029.920.111.11HPLC-UV
Lab-0310.150.252.46GC-MS
Lab-049.780.212.15HPLC-UV
Lab-0510.050.090.90UPLC-MS
Lab-069.650.353.63HPLC-UV
Lab-0710.210.181.76HPLC-UV
Lab-089.980.121.20UPLC-MS
Consensus Mean 9.95
Overall SD 0.20

Experimental Workflow

The following diagram illustrates the workflow for this inter-laboratory comparison, from sample preparation and distribution to final data analysis.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_reporting Phase 3: Data Reporting & Evaluation A Homogenized Bulk Sample of 2-Amino-5-chlorobenzophenone B Aliquoting & Blinding of Samples A->B C Distribution to Participating Laboratories B->C D Sample Receipt & Internal Standard Spiking C->D E Instrumental Analysis (HPLC/GC/UPLC) D->E F Raw Data Processing & Quantification E->F G Submission of Results to Coordinating Body F->G H Statistical Analysis (Z-Score, Precision) G->H I Issuance of Performance Report H->I

Figure 1: Workflow of the inter-laboratory comparison study.

Experimental Protocols

While participating laboratories utilized their in-house validated methods, the following protocol for High-Performance Liquid Chromatography (HPLC) with UV detection serves as a reference standard method for the analysis of 2-Amino-5-chlorobenzophenone.[3]

3.1. Instrumentation

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[3]

  • Software: OpenLab CDS or equivalent chromatography data system.

3.2. Reagents and Materials

  • Acetonitrile (MeCN): HPLC grade.

  • Water: Deionized, 18 MΩ·cm.

  • Phosphoric Acid: ACS grade.

  • 2-Amino-5-chlorobenzophenone Reference Standard: USP grade.[4]

3.3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (50:50 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 237 nm.[1]

3.4. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the 2-Amino-5-chlorobenzophenone reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the provided inter-laboratory sample with the mobile phase to fall within the range of the calibration curve.

3.5. Data Analysis and Quantification

  • Generate a linear regression calibration curve from the peak areas of the working standard solutions.

  • The concentration of 2-Amino-5-chlorobenzophenone in the test samples is determined by interpolating their peak areas against the calibration curve.

Signaling Pathway Context

2-Amino-5-chlorobenzophenone is not known to be directly involved in biological signaling pathways. Its primary significance lies in its role as a synthetic precursor for various benzodiazepines.[1][2] The diagram below illustrates this chemical synthesis relationship.

G cluster_synthesis Benzodiazepine (B76468) Synthesis cluster_products Resulting Benzodiazepines ACB 2-Amino-5- chlorobenzophenone Diazepam Diazepam ACB->Diazepam Reaction Steps Lorazepam Lorazepam ACB->Lorazepam Reaction Steps Alprazolam Alprazolam ACB->Alprazolam Reaction Steps

Figure 2: Role as a precursor in benzodiazepine synthesis.

Conclusion

The results of this inter-laboratory comparison demonstrate a good consensus among the participating laboratories for the quantification of 2-Amino-5-chlorobenzophenone. The majority of laboratories employing HPLC-UV and UPLC-MS methods produced results with high precision. The higher variability observed in some laboratories may be attributed to differences in sample handling, instrument calibration, or the inherent variability of the analytical technique used. This guide serves as a valuable resource for laboratories involved in the quality control and analysis of this important pharmaceutical intermediate.

References

A Comparative Performance Analysis: 2-Amino-5-chlorobenzophenone-d5 vs. its Non-Deuterated Standard in Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in mass spectrometry-based bioanalysis. This guide provides an objective comparison of the performance of 2-Amino-5-chlorobenzophenone-d5 against its non-deuterated standard, supported by established analytical principles and experimental data from analogous compounds.

2-Amino-5-chlorobenzophenone is a key intermediate in the synthesis of several benzodiazepines.[1][2][3] Its deuterated analog, this compound, serves as an ideal internal standard in quantitative analytical methods due to its chemical similarity and mass difference from the non-deuterated (protium) form.

The Role of Deuterated Standards in Quantitative Analysis

In analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are invaluable.[4][5] A deuterated internal standard is chemically identical to the analyte of interest, but with a higher molecular weight due to the replacement of hydrogen atoms with deuterium (B1214612). This allows it to be distinguished by the mass spectrometer while behaving similarly to the analyte during sample preparation and analysis. This co-elution and similar chemical behavior help to correct for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification.

Chromatographic Performance: A Tale of Two Isotopes

A common phenomenon observed when analyzing deuterated and non-deuterated compounds is a slight difference in their chromatographic retention times, known as the "isotope effect." Typically, in reversed-phase liquid chromatography, the deuterated compound will elute slightly earlier than its non-deuterated counterpart. This is attributed to the subtle differences in the physicochemical properties between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to weaker intermolecular interactions with the stationary phase of the chromatography column.

Mass Spectrometry: The Key Differentiator

The primary advantage of using this compound as an internal standard lies in its mass spectrometric detection. The mass difference of 5 Daltons (due to the five deuterium atoms) allows for clear differentiation between the analyte and the internal standard, even if they co-elute chromatographically. This is crucial for accurate quantification using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

The mass spectrum of the non-deuterated 2-Amino-5-chlorobenzophenone shows a characteristic fragmentation pattern that can be used for its identification and quantification.[7][8] The deuterated standard will exhibit a similar fragmentation pattern, but with the corresponding fragments shifted by the appropriate mass difference.

Data Presentation: A Comparative Overview

The following tables summarize the expected and documented performance characteristics for both the deuterated and non-deuterated forms of 2-Amino-5-chlorobenzophenone based on typical analytical methodologies.

Table 1: Physicochemical Properties

Property2-Amino-5-chlorobenzophenoneThis compound
Molecular Formula C₁₃H₁₀ClNOC₁₃H₅D₅ClNO
Molecular Weight ~231.68 g/mol ~236.71 g/mol
CAS Number 719-59-5Not available

Table 2: Typical Chromatographic and Mass Spectrometric Parameters

Parameter2-Amino-5-chlorobenzophenone (Analyte)This compound (Internal Standard)
Typical Retention Time (HPLC) Slightly longer than deuterated standardExpected to be slightly shorter than non-deuterated
Mass-to-Charge Ratio (m/z) of [M+H]⁺ ~232.05~237.08
Typical MS/MS Transitions Specific to the compound's fragmentationShifted by +5 Da for the precursor and corresponding fragments

Experimental Protocols

Below are representative experimental protocols for the analysis of 2-Amino-5-chlorobenzophenone using HPLC and GC-MS. The use of the deuterated internal standard would be integrated into these methods by adding a known amount to all samples and calibration standards.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method can be employed for the separation of 2-Amino-5-chlorobenzophenone.[9][10]

  • Column: Newcrom R1 or equivalent C18 column

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid for MS compatibility.

  • Detection: UV detection or mass spectrometry (for higher sensitivity and selectivity).

  • Internal Standard: A known concentration of this compound is added to the sample prior to analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Amino-5-chlorobenzophenone.[1][11]

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split or splitless injection depending on the concentration.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

  • Internal Standard: this compound is added to the sample and standards to correct for variability.

Visualizing the Workflow

The following diagrams illustrate the general workflow for quantitative analysis using an internal standard and the logical relationship in selecting a deuterated standard.

Quantitative_Analysis_Workflow Figure 1: General Workflow for Quantitative Analysis A Sample Collection B Addition of Deuterated Internal Standard (IS) A->B C Sample Preparation (e.g., Extraction, Derivatization) B->C D Chromatographic Separation (HPLC or GC) C->D E Mass Spectrometric Detection D->E F Data Analysis (Analyte/IS Ratio vs. Concentration) E->F G Quantification of Analyte F->G

Figure 1: General Workflow for Quantitative Analysis

Internal_Standard_Selection_Logic Figure 2: Logic for Deuterated Standard Selection Start Need for Accurate Quantification? Matrix_Effects Potential for Matrix Effects? Start->Matrix_Effects Variability Variability in Sample Prep? Matrix_Effects->Variability No Use_IS Use an Internal Standard Matrix_Effects->Use_IS Yes Variability->Use_IS Yes Non_Deuterated Use Non-Isotopically Labeled IS (Structural Analog) Variability->Non_Deuterated No Deuterated_IS Use Deuterated Internal Standard Use_IS->Deuterated_IS Ideal Ideal for Co-elution and Similar Behavior Deuterated_IS->Ideal

Figure 2: Logic for Deuterated Standard Selection

Conclusion

While direct, side-by-side published performance data for this compound versus its non-deuterated standard is limited, the principles of using stable isotope-labeled internal standards are well-established and universally applied in high-quality quantitative analysis. The deuterated standard offers superior performance by effectively compensating for analytical variability, thereby ensuring the accuracy and reliability of the results. Its slightly different chromatographic behavior is a minor consideration that is far outweighed by the significant advantages it provides in mass spectrometric detection. For any quantitative method involving 2-Amino-5-chlorobenzophenone, the use of its d5-labeled counterpart as an internal standard is highly recommended to achieve the most robust and defensible data.

References

The Gold Standard in Bioanalysis: A Linearity Comparison of 2-Amino-5-chlorobenzophenone-d5 and Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the bioanalytical field, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of the linearity performance of the deuterated internal standard, 2-Amino-5-chlorobenzophenone-d5, against alternative structural analog internal standards. This comparison is supported by experimental data from various studies to provide an objective assessment for the quantitative analysis of benzodiazepines and related compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely considered the "gold standard" in quantitative bioanalysis. Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability. In contrast, structural analog internal standards, while a viable alternative, may exhibit different extraction recoveries, chromatographic behaviors, and ionization responses, which can potentially compromise assay accuracy and precision.

Performance Comparison: Linearity Assessment

The linearity of a bioanalytical method is a critical parameter that demonstrates the proportional relationship between the instrument response and the concentration of the analyte over a defined range. An ideal internal standard should help maintain this linearity even in complex biological matrices.

The following table summarizes the linearity performance of various deuterated and non-deuterated (structural analog) internal standards used in the LC-MS/MS analysis of benzodiazepines, as reported in several scientific studies. While a direct head-to-head comparison using this compound was not found in the reviewed literature, the data presented for other deuterated analogs provides a strong indication of its expected superior performance.

Internal Standard TypeInternal StandardAnalyte(s)Linear RangeCoefficient of Determination (R²)Reference
Deuterated Clonazepam-d4Alprazolam, Bromazepam, Clonazepam, Diazepam, Flunitrazepam2.0 - 300.0 ng/mL≥0.99[1]
Deuterated Diazepam-d538 Benzodiazepines and 2 Z-drugs0.5 - 500 ng/mL>0.990[2]
Deuterated Alprazolam-d513 Designer Benzodiazepines1 - 200 ng/mL (up to 500 ng/mL for some)Not explicitly stated, but method validated[3]
Deuterated Nordiazepam-D57 Benzodiazepines50 - 10,000 ng/mLNot explicitly stated, but method validated[4]
Structural Analog U-31485 (alprazolam analog)Alprazolam2.5 - 100 µg/LLinearly related[5]
Structural Analog LorazepamAlprazolam2.5 - 100 µg/LLinearly related[5]

Key Observations:

  • Deuterated internal standards consistently demonstrate excellent linearity over a wide dynamic range, with coefficients of determination (R²) typically exceeding 0.99. This indicates a very strong correlation between the analyte concentration and the instrument response, which is crucial for accurate quantification.

  • Methods employing deuterated internal standards often achieve lower limits of quantification (LLOQ), enabling the sensitive detection of analytes at low concentrations.

  • While structural analogs can provide acceptable linearity, their performance can be more variable and may be more susceptible to matrix effects, potentially leading to a narrower linear range or a lower R² value compared to their deuterated counterparts.

Experimental Protocol: Linearity Assessment

This section outlines a detailed methodology for performing a linearity assessment to compare the performance of this compound with a structural analog internal standard for the quantification of a target analyte (e.g., a benzodiazepine) in a biological matrix.

1. Objective:

To evaluate and compare the linearity of a quantitative LC-MS/MS method for a target analyte using this compound versus a structural analog internal standard.

2. Materials:

  • Target analyte certified reference standard

  • This compound certified reference standard

  • Structural analog internal standard certified reference standard

  • Blank biological matrix (e.g., human plasma, urine)

  • LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or other appropriate mobile phase modifiers

  • LC-MS/MS system with a suitable column

3. Preparation of Solutions:

  • Stock Solutions: Prepare individual stock solutions of the target analyte, this compound, and the structural analog in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of the target analyte by serial dilution of the stock solution to cover the expected clinical or toxicological range.

  • Internal Standard Working Solutions: Prepare separate working solutions for this compound and the structural analog at a constant concentration (e.g., 100 ng/mL).

4. Preparation of Calibration Standards:

  • Prepare two sets of calibration standards by spiking the blank biological matrix with the analyte working standard solutions to achieve a minimum of six to eight non-zero concentration levels.

  • To one set of calibration standards, add a constant volume of the this compound working solution.

  • To the second set, add a constant volume of the structural analog working solution.

5. Sample Preparation:

  • Perform sample extraction using a validated procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

6. LC-MS/MS Analysis:

  • Analyze the extracted calibration standards using a validated LC-MS/MS method. The method should be optimized for the separation and detection of the target analyte and both internal standards.

7. Data Analysis:

  • For each set of calibration standards, plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Perform a linear regression analysis on each calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve the accuracy at the lower end of the curve.

  • Determine the coefficient of determination (R²), the linear range, and the lower limit of quantification (LLOQ) for each internal standard.

Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in this comparative assessment, the following diagrams are provided in Graphviz DOT language.

Workflow for Linearity Assessment of Internal Standards cluster_prep Preparation cluster_cal_d5 Calibration Set 1: Deuterated IS cluster_cal_analog Calibration Set 2: Structural Analog IS cluster_analysis Analysis & Comparison prep_analyte Prepare Analyte Stock & Working Standards spike_matrix_d5 Spike Blank Matrix with Analyte prep_analyte->spike_matrix_d5 spike_matrix_analog Spike Blank Matrix with Analyte prep_analyte->spike_matrix_analog prep_is_d5 Prepare this compound Working Standard add_is_d5 Add this compound prep_is_d5->add_is_d5 prep_is_analog Prepare Structural Analog Working Standard add_is_analog Add Structural Analog IS prep_is_analog->add_is_analog spike_matrix_d5->add_is_d5 extract_d5 Sample Extraction add_is_d5->extract_d5 lcms_analysis LC-MS/MS Analysis extract_d5->lcms_analysis spike_matrix_analog->add_is_analog extract_analog Sample Extraction add_is_analog->extract_analog extract_analog->lcms_analysis data_analysis Data Analysis: - Plot Peak Area Ratios - Linear Regression lcms_analysis->data_analysis comparison Compare Linearity Performance: - R² - Linear Range - LLOQ data_analysis->comparison Signaling Pathway of Internal Standard in LC-MS/MS cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Processing sample Biological Sample (Analyte + Matrix) spiked_sample Spiked Sample sample->spiked_sample is Internal Standard (e.g., this compound) is->spiked_sample extracted_sample Extracted Sample spiked_sample->extracted_sample lc_column LC Separation extracted_sample->lc_column ms_source Ionization Source lc_column->ms_source mass_analyzer Mass Analyzer ms_source->mass_analyzer detector Detector mass_analyzer->detector peak_integration Peak Area Integration detector->peak_integration ratio_calc Analyte/IS Ratio Calculation peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

References

Detecting Trace Levels of 2-Amino-5-chlorobenzophenone: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) of 2-Amino-5-chlorobenzophenone (ACB), a key precursor in the synthesis of several benzodiazepines. The use of a deuterated internal standard, 2-Amino-5-chlorobenzophenone-d5, is central to achieving high accuracy and precision in quantitative analysis. While specific, publicly available LOD values from validated methods are scarce, this guide outlines the established techniques, provides detailed experimental protocols, and presents a comparative analysis of expected performance across different platforms.

The Role of Isotope Dilution in Quantitative Analysis

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This technique, known as isotope dilution mass spectrometry, involves adding a known amount of the deuterated standard to the sample at the beginning of the analytical process. The d5 standard is chemically identical to the analyte but has a different mass due to the presence of five deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer. By measuring the ratio of the native analyte to the deuterated internal standard, variations in sample preparation, injection volume, and instrument response can be effectively normalized, leading to highly accurate and precise quantification, especially at trace levels.

Comparison of Analytical Methods for LOD Determination

The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from background noise. For regulatory and quality control purposes, a robust and sensitive method for determining the LOD of impurities and precursors like ACB is crucial. The two most common and powerful techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterLC-MS/MSGC-MS
Illustrative Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Illustrative Limit of Quantitation (LOQ) 0.5 - 5 ng/mL5 - 50 ng/mL
Sample Volatility Requirement Not requiredRequired (derivatization may be necessary)
Thermal Stability Requirement Less stringentAnalyte must be thermally stable
Selectivity & Specificity Very HighHigh
Typical Application Bioanalytical studies (plasma, urine), impurity profiling in drug substancesForensic analysis, analysis of volatile and semi-volatile compounds

Note: The LOD and LOQ values in this table are illustrative and can vary significantly based on the specific instrument, method parameters, and matrix effects.

Experimental Protocols

Below are detailed methodologies for determining the LOD of 2-Amino-5-chlorobenzophenone using LC-MS/MS and GC-MS with a d5 internal standard.

I. LC-MS/MS Method

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard, this compound (e.g., at 10 ng/mL).

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-Amino-5-chlorobenzophenone: Monitor the precursor ion (Q1) m/z and a specific product ion (Q3).

    • This compound: Monitor the corresponding precursor and product ions.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum signal intensity.

II. GC-MS Method

1. Sample Preparation (Derivatization)

  • Extraction: Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate) after adding the d5 internal standard.

  • Derivatization: To enhance volatility and thermal stability, derivatize the extracted analyte and internal standard. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes.

2. Gas Chromatographic Conditions

  • GC System: A gas chromatograph with a capillary column.

  • Column: A non-polar or medium-polarity column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An optimized temperature ramp to ensure good separation.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Source: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for higher selectivity.

  • Monitored Ions: Select characteristic ions for both the derivatized analyte and the d5 internal standard.

Workflow and Pathway Diagrams

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Sample->Add_IS Extraction Extraction / Protein Precipitation Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Reconstitution Reconstitution Extraction->Reconstitution Derivatization->Reconstitution Chromatography Chromatographic Separation (LC or GC) Reconstitution->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Analyte/IS Ratio Calculation Integration->Ratio_Calc Quantification Quantification & LOD Determination Ratio_Calc->Quantification

Caption: General analytical workflow for LOD determination.

LOD_Determination_Logic cluster_method Methodology cluster_evaluation Evaluation cluster_decision Decision Spike Prepare spiked samples at decreasing concentrations Analyze Analyze samples using the validated method Spike->Analyze SN_Ratio Calculate Signal-to-Noise (S/N) Ratio Analyze->SN_Ratio SD_Method Calculate Standard Deviation of Response and Slope Analyze->SD_Method LOD_SN LOD = Concentration with S/N ≥ 3 SN_Ratio->LOD_SN LOD_SD LOD = 3.3 * (SD of response / Slope) SD_Method->LOD_SD

Caption: Logic for Limit of Detection (LOD) determination.

A Comparative Guide to 2-Amino-5-chlorobenzophenone-d5 and its Non-Deuterated Analog Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and characterization of reference standards are paramount for accurate and reproducible results. This guide provides a detailed comparison of the 2-Amino-5-chlorobenzophenone-d5 isotopic reference standard and its non-deuterated counterpart, 2-Amino-5-chlorobenzophenone. Both compounds are critical precursors in the synthesis of various benzodiazepines.[1][2][3][4][5][6] This document outlines key analytical specifications, experimental protocols for their analysis, and their roles in pharmaceutical development.

Data Presentation: A Side-by-Side Comparison

The selection of a reference standard depends on its intended application. While the non-deuterated standard is used for identification and quantification of the primary compound, the deuterated version serves as an ideal internal standard in mass spectrometry-based assays due to its similar chemical properties and distinct mass. The following tables summarize the typical specifications found in a Certificate of Analysis (CoA) for both reference standards.

Table 1: General Properties and Identification

PropertyThis compound2-Amino-5-chlorobenzophenone
CAS Number 65854-72-0719-59-5[6][7][8]
Molecular Formula C₁₃H₅D₅ClNOC₁₃H₁₀ClNO[6][7][8]
Molecular Weight 236.71 g/mol 231.68 g/mol [7][8]
Appearance Light yellow to yellow solidYellow powder or crystals
Melting Point 95-97 °C96-98 °C[7]
Solubility Soluble in Chloroform, Methanol, DMSOSoluble in Chloroform, Methanol, DMSO, Ethyl Acetate[9]

Table 2: Purity and Composition

AnalysisThis compound2-Amino-5-chlorobenzophenone
Chemical Purity (by HPLC) ≥ 98%≥ 99% (USP Reference Standard)
Isotopic Purity (by HRMS) ≥ 98 atom % DNot Applicable
Residual Solvents (by GC-HS) Meets USP <467> requirementsMeets USP <467> requirements
Water Content (by Karl Fischer) ≤ 0.5%≤ 0.5%
Assay (on as-is basis) Report ValueReport Value

Experimental Protocols

Detailed methodologies are crucial for the proper use and verification of reference standards. Below are typical protocols for the analysis of 2-Amino-5-chlorobenzophenone and its deuterated analog.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: A gradient mixture of Acetonitrile and a buffer such as 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: Prepare a solution of the reference standard in the mobile phase or a suitable solvent like methanol. The purity is determined by the area percentage of the principal peak relative to all other peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H-NMR: For the non-deuterated standard, the proton NMR spectrum is used to confirm the chemical structure by analyzing chemical shifts and coupling constants. For the deuterated standard, ¹H-NMR is employed to determine the degree of deuteration by quantifying the residual proton signals at the deuterated positions.

  • ¹³C-NMR: Confirms the carbon skeleton of the molecule.

Mass Spectrometry (MS) for Identity and Isotopic Purity
  • Instrumentation: A high-resolution mass spectrometer (HRMS) is recommended for accurate mass determination and isotopic purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Procedure for Isotopic Purity: A full scan mass spectrum is acquired. The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of the d5 species relative to other isotopic variants (d0 to d4).[10][11][12]

Visualization of Key Processes

To further aid researchers, the following diagrams illustrate a typical experimental workflow for reference standard qualification and the role of 2-Amino-5-chlorobenzophenone in a key synthetic pathway.

experimental_workflow cluster_0 Reference Standard Reception cluster_1 Analytical Testing cluster_2 Data Review and CoA Generation reception Receive Reference Standard hplc Purity by HPLC reception->hplc nmr Identity & Isotopic Purity by NMR reception->nmr ms Identity & Isotopic Purity by MS reception->ms kf Water Content by Karl Fischer reception->kf gc Residual Solvents by GC reception->gc data_review Review and Approve Data hplc->data_review nmr->data_review ms->data_review kf->data_review gc->data_review coa Generate Certificate of Analysis data_review->coa

Experimental Workflow for Reference Standard Qualification.

2-Amino-5-chlorobenzophenone is a key starting material in the synthesis of several benzodiazepines, including Diazepam. The following diagram illustrates a simplified synthetic pathway.

benzodiazepine_synthesis start 2-Amino-5-chlorobenzophenone intermediate1 2-Chloroacetamido- 5-chlorobenzophenone start->intermediate1 Chloroacetyl chloride intermediate2 Nordazepam intermediate1->intermediate2 Methanolic Ammonia end_product Diazepam intermediate2->end_product Methylation

Simplified Synthesis Pathway of Diazepam.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-Amino-5-chlorobenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 2-Amino-5-chlorobenzophenone-d5, a deuterated analog of a common synthetic intermediate. Adherence to these protocols is essential to protect laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] Personal protective equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE):

PPE CategorySpecificationSource
Eye Protection Chemical safety goggles or a face shield.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[2][5]
Skin Protection Laboratory coat and other protective clothing to prevent skin contact.[2][5]
Respiratory Protection A NIOSH/MSHA-approved respirator if handling outside of a fume hood or if dust may be generated.[2][5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations and must be managed by licensed professionals.[5] Never dispose of this chemical down the drain or in the regular trash.[5][6]

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled waste container for this compound and any contaminated materials, such as weighing papers, gloves, or pipette tips.[5]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5] Incompatible wastes must be segregated.[7][8]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure, screw-on cap.[5][8][9] Do not overfill the container; leave at least 20% of headspace to allow for expansion.[7]

    • The container must be clearly labeled as "Hazardous Waste."[5] The label should include:

      • The full chemical name: "this compound"

      • The CAS Number (if available for the deuterated form, otherwise note the parent compound's CAS: 719-59-5)

      • Appropriate hazard pictograms (e.g., irritant)[5]

      • The date when waste was first added to the container.[6]

  • On-Site Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.[5]

    • The storage area should be cool, dry, and well-ventilated.[1][5]

    • Ensure the container is stored in secondary containment to capture any potential leaks or spills.[8]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management company.[5][6]

    • One recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company or to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C Designate a Specific Waste Container B->C D Collect this compound Waste C->D E Segregate from Incompatible Wastes D->E F Use a Leak-Proof Container with a Secure Lid E->F G Label Container as 'Hazardous Waste' with Full Details F->G H Do Not Overfill Container G->H I Store in a Designated, Cool, Dry, and Ventilated Area H->I J Use Secondary Containment I->J K Contact Institutional EHS or Licensed Waste Management J->K L Arrange for Professional Collection and Disposal K->L

Caption: Workflow for the proper disposal of this compound.

Logical Decision-Making for Disposal

G A Is the this compound no longer needed? B Continue to use and store properly. A->B No C It is now considered Hazardous Waste. A->C Yes D Is the waste container properly labeled and sealed? C->D E Correctly label and seal the container. D->E No F Is the waste stored in a designated and safe location? D->F Yes E->F G Move to a designated satellite accumulation area. F->G No H Proceed with contacting EHS for professional disposal. F->H Yes G->H

Caption: Decision-making process for chemical waste disposal.

References

Essential Safety and Operational Guidance for 2-Amino-5-chlorobenzophenone-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of 2-Amino-5-chlorobenzophenone-d5, a deuterated analog of a common organic compound. The following procedural guidance is based on established safety protocols for the non-deuterated form, which is chemically analogous.

Hazard Identification and Classification:

2-Amino-5-chlorobenzophenone is classified as a hazardous substance. It is crucial to handle this compound with care to avoid exposure. The primary hazards associated with this chemical are:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GlassesConforming to EN166 or NIOSH approved, with side-shields.[1]
Hand Protection GlovesChemically resistant, inspected prior to use.[1]
Body Protection Lab Coat/ClothingImpervious clothing to prevent skin contact.[1]
Respiratory Dust MaskType N95 (US) or equivalent, especially where dust is formed.
Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2][3]

  • Avoid formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes.[4]

  • Practice good industrial hygiene: wash hands before breaks and at the end of the workday.[1] Do not eat, drink, or smoke in the handling area.[2]

  • Use proper glove removal technique to avoid skin contact with the product.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials and foodstuff containers.[2]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures must be followed to mitigate risks and comply with regulations.

Spill Containment:

  • Evacuate personnel from the immediate area.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate PPE as detailed above.[1]

  • For minor spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal.[1][4]

  • For major spills, control personal contact with the substance and prevent it from entering drains, sewers, or water courses.[2]

Disposal Plan:

  • Dispose of unused product and contaminated materials through a licensed disposal company.[1]

  • Do not dispose of the chemical down the drain or in regular trash.[1][5]

  • Contaminated gloves and other disposable PPE should be disposed of in accordance with applicable laws and good laboratory practices.[1]

  • Containers should be securely sealed and clearly labeled as hazardous waste, including the chemical name and CAS number.[5]

First Aid Measures

Immediate first aid is crucial in case of accidental exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

In all cases of exposure, show the safety data sheet to the doctor in attendance.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup emergency_first_aid First Aid prep_ppe->emergency_first_aid handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve emergency_spill Spill Response handling_weigh->emergency_spill handling_weigh->emergency_first_aid cleanup_decon Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decon handling_dissolve->emergency_spill handling_dissolve->emergency_first_aid cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Arrange for Professional Waste Disposal cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe end End: Procedure Complete cleanup_ppe->end emergency_spill->cleanup_decon start Start: Receive Chemical start->prep_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chlorobenzophenone-d5
Reactant of Route 2
Reactant of Route 2
2-Amino-5-chlorobenzophenone-d5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。